2-Ethoxy-6-fluorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAKERNUWAPZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426988 | |
| Record name | 2-ethoxy-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-73-5 | |
| Record name | 2-ethoxy-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethoxy-6-fluorobenzonitrile chemical properties and structure
An In-depth Technical Guide to 2-Ethoxy-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of this compound. This fluorinated aromatic compound serves as a key building block in medicinal chemistry and materials science, making a thorough understanding of its properties essential for its application in advanced synthesis.
Chemical Structure and Identifiers
This compound is a substituted benzonitrile featuring an ethoxy group at the C2 position, a fluorine atom at the C6 position, and a nitrile group at the C1 position of the benzene ring.[1][2] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 6-fluoro-2-ethoxybenzonitrile, Benzonitrile, 2-ethoxy-6-fluoro-[2] |
| CAS Number | 119584-73-5[1][2][3] |
| Molecular Formula | C₉H₈FNO[1][2][3] |
| SMILES | N#CC1=C(F)C=CC=C1OCC[4] |
| InChI Key | HVAKERNUWAPZOR-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. The presence of the polar cyano group and the fluorine atom, combined with the nonpolar ethoxy group, results in its characteristic melting point and boiling point.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 165.16 g/mol [1][2] |
| Appearance | Solid[1] |
| Melting Point | 47-49 °C[1][2] |
| Boiling Point | ~249 °C[1][2] |
| Density | 1.14 g/cm³[2] |
| Flash Point | ~104 °C[1][2] |
| Storage | Sealed in a dry place at room temperature.[2][4] |
Synthesis and Reactivity
This compound is primarily used as a synthetic intermediate.[1] Its structure, featuring an electron-withdrawing cyano group and a fluorine atom, makes it amenable to various organic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1] The principal synthetic routes to this compound are illustrated below.
Experimental Protocols
Method 1: Williamson Ether Synthesis
This is a common and direct method for synthesizing this compound.[1] The protocol involves the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile.[1]
-
Reaction Setup: To a solution of 2-Fluoro-6-hydroxybenzonitrile in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base, typically potassium carbonate (K₂CO₃).
-
Addition of Alkylating Agent: Add bromoethane dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow: Synthesis and Characterization
A typical workflow for the preparation and analysis of this compound is outlined below. This process ensures the synthesis of the target compound and confirms its identity and purity through various analytical techniques.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure of this compound. While full spectral data is not publicly available, the expected characteristics can be predicted based on its structure.
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet) and aromatic protons. The aromatic signals would show coupling to the fluorine atom. |
| ¹³C NMR | Resonances for the ethoxy carbons, the nitrile carbon, and the aromatic carbons. The aromatic carbon signals would exhibit C-F coupling. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely showing complex splitting due to coupling with neighboring aromatic protons.[1] |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), C-O-C ether linkage, and C-F bond. |
| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺˙) is expected at an m/z of 165.[1] Common fragmentation pathways would likely involve the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 136, or the loss of ethylene (C₂H₄).[1] |
Safety and Handling
This compound is classified with the GHS signal word "Warning".[1][2]
-
Hazard Statements:
-
Precautionary Measures:
This product is intended for research and laboratory use only and is not for diagnostic or therapeutic use in humans or animals.[1]
References
2-Ethoxy-6-fluorobenzonitrile CAS number and molecular weight
A Technical Guide to 2-Ethoxy-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, reactivity, and potential applications, with a focus on its role in drug discovery and materials science.
Core Compound Information
This compound is a fluorinated aromatic compound with significant utility as a synthetic intermediate.[1] Its structure, featuring an ethoxy group, a fluorine atom, and a cyano group on a benzene ring, makes it a versatile substrate for various organic transformations.[1]
| Identifier | Value |
| CAS Number | 119584-73-5[1][2] |
| Molecular Formula | C₉H₈FNO[1][2] |
| Molecular Weight | 165.17 g/mol [2] |
| MDL Number | MFCD05664780[2] |
| Physical Properties | Value |
| Appearance | Solid[1] |
| Melting Point | 47-49°C[1] |
| Boiling Point | ~249°C[1] |
| Flash Point | ~104°C[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through two established pathways: Williamson ether synthesis and nucleophilic aromatic substitution (SₙAr).
Williamson Ether Synthesis
This is a common and direct method for the synthesis of this compound, involving the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile.[1]
Experimental Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-Fluoro-6-hydroxybenzonitrile in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) to the solution to act as a base.
-
Alkylation: Introduce bromoethane into the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the product can be isolated through standard extraction and purification techniques to yield this compound.
Nucleophilic Aromatic Substitution (SₙAr)
An alternative strategy involves the direct introduction of the ethoxy group via an SₙAr reaction, using 2,6-difluorobenzonitrile as the starting material.[1]
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve 2,6-difluorobenzonitrile in a dipolar, aprotic solvent or an aqueous-alkaline medium.
-
Nucleophile Addition: Introduce an ethoxide ion source, such as by treating the solution with ethanol in an alkaline medium.
-
Reaction: Heat the reaction mixture to facilitate the displacement of one of the fluorine atoms by the ethoxide ion.
-
Monitoring: Track the reaction's progress using an appropriate analytical method like gas chromatography-mass spectrometry (GC-MS).
-
Isolation: Once the reaction is complete, isolate and purify the this compound product.
Chemical Reactivity and Applications
This compound serves as a valuable building block for constructing more complex molecular architectures.[1] Its functional groups allow for a variety of chemical transformations:
-
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by other nucleophiles.
-
Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring can participate in reactions to form new carbon-carbon or carbon-heteroatom bonds.[1]
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a gateway to other functional groups.
These properties make it a compound of interest in medicinal chemistry and materials science, particularly for the development of pharmaceuticals and radioligands.[1] The presence of fluorine can enhance metabolic stability and membrane permeation in drug candidates.
Spectroscopic Characterization
Advanced spectroscopic methods are employed to characterize this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the molecular structure. ¹⁹F NMR, in particular, provides direct information about the fluorine atom's chemical environment.[1]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at an m/z of approximately 165.[1] Common fragmentation pathways would likely involve the loss of the ethoxy group or parts of it.[1]
-
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can be used to identify functional groups within the molecule.[1]
Safety and Handling
This compound is classified with the GHS signal word "Warning" and carries the following hazard statements:[1]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE) should be used, and the compound should be handled in a well-ventilated area.[1]
Visualized Workflows
Synthetic Workflow Diagram
Caption: Synthetic pathways for this compound.
Logical Relationship in Drug Discovery
Caption: Conceptual role in drug discovery.
References
A Technical Guide to the Spectroscopic Data of 2-Ethoxy-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxy-6-fluorobenzonitrile (CAS 119584-73-5), a key intermediate in pharmaceutical and chemical synthesis. This document collates expected spectroscopic values based on computational predictions and data from analogous compounds, outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents this information in a clear, structured format to support research and development activities.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈FNO[1]
-
Molecular Weight: 165.16 g/mol [2]
-
Appearance: Solid[2]
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound. While complete experimentally-derived spectra are not widely available in the public domain, the data herein is based on established principles and analysis of similar structures.
NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.0 | Multiplet | 3H | Aromatic Protons |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| > 160 (doublet) | C-F |
| ~160 | C-O |
| ~135 - 110 | Aromatic Carbons |
| ~115 | -CN |
| ~95 (doublet) | C-CN |
| ~65 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Table 3: Experimental ¹⁹F NMR Data for this compound
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| DMSO-d₆/CFCl₃ | -116.40 | ddd | -6.9, 0.5, 8.9 | Ar-F |
IR spectroscopy is utilized to identify the functional groups present in a molecule. The expected vibrational frequencies for this compound are summarized below.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (from ethoxy group) |
| ~2260 - 2220 | Strong | C≡N Stretch |
| ~1600 - 1400 | Medium | Aromatic C=C Ring Stretch |
| ~1400 - 1000 | Strong | C-F Stretch |
| ~1260 - 1050 | Strong | C-O Stretch (ether linkage) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and expected fragmentation are key identifiers.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 165 | High | [M]⁺ (Molecular Ion) |
| 136 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 137 | Moderate | [M - C₂H₄]⁺ (Loss of ethylene) |
| 108 | Moderate | [M - C₂H₅ - CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants for all spectra.
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of solid this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for a qualitative scan, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their relative abundance to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in determining the structure of this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Caption: Integration of data from different spectroscopic techniques for structural confirmation.
References
A Technical Guide to the Solubility and Stability of 2-Ethoxy-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Ethoxy-6-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized methodologies and theoretical considerations for determining its solubility and stability profiles. The protocols described herein are based on established principles of physical and organic chemistry and are guided by international standards for chemical and pharmaceutical assessment.
Physicochemical Properties
This compound is a solid aromatic compound with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol .[1] Its structure, featuring an ethoxy group, a fluorine atom, and a cyano group on a benzene ring, imparts a unique combination of polarity and lipophilicity that governs its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | ~249 °C | [1] |
| Flash Point | ~104 °C | [1] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. The "like dissolves like" principle suggests that this compound, with its polar cyano and ether functionalities and its nonpolar aromatic ring, will exhibit a range of solubilities in different solvents.
A qualitative solubility assessment can be performed to classify the compound and infer the most suitable solvent systems for various applications.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to determining the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Spatula
-
Solvents: Water, Diethyl ether, 5% (w/v) Sodium Hydroxide (NaOH), 5% (w/v) Sodium Bicarbonate (NaHCO₃), 5% (v/v) Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄)
-
Litmus paper or pH indicator strips
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe for complete dissolution.
-
pH of Aqueous Solution (if water-soluble): Test the resulting solution with litmus paper or a pH strip to determine if it is acidic, basic, or neutral.
-
Ether Solubility: To a fresh 25 mg sample, add 0.75 mL of diethyl ether in portions, shaking after each addition. Observe for dissolution.
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure as above. Solubility in aqueous acid or base suggests the presence of a basic or acidic functional group, respectively.
-
Sulfuric Acid Solubility: If the compound is insoluble in the aqueous acid and base solutions, its solubility in cold, concentrated H₂SO₄ can be tested. Dissolution in this strong acid suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur.
Expected Results (Theoretical): Based on its structure, this compound is expected to be insoluble in water but soluble in organic solvents like diethyl ether. It is not expected to be soluble in dilute aqueous acid or base as it lacks a strongly acidic or basic functional group. It may, however, dissolve in concentrated sulfuric acid.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The nonpolar aromatic ring and ethoxy group likely dominate over the polar nitrile and fluorine groups. |
| Diethyl Ether | Soluble | A nonpolar organic solvent that should readily dissolve the compound. |
| 5% NaOH | Insoluble | Lacks a sufficiently acidic proton to be deprotonated by a weak base. |
| 5% NaHCO₃ | Insoluble | Lacks a strongly acidic functional group like a carboxylic acid. |
| 5% HCl | Insoluble | The nitrile and ether oxygens are very weak bases. |
| Conc. H₂SO₄ | Soluble | The lone pairs on the nitrogen and oxygen atoms can be protonated by the strong acid. |
Logical Flow for Solubility Classification:
References
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-6-fluorobenzonitrile from 2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethoxy-6-fluorobenzonitrile from 2,6-difluorobenzonitrile. This conversion is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry with significant applications in the synthesis of pharmaceutical intermediates and other fine chemicals. This document details the underlying chemical principles, experimental protocols, and relevant data for the successful execution of this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the ethoxy, fluoro, and nitrile functionalities on the aromatic ring allows for a variety of subsequent chemical modifications. The synthesis from the readily available 2,6-difluorobenzonitrile is an efficient route that leverages the principles of nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group activates the aromatic ring, facilitating the displacement of one of the fluorine atoms by an ethoxide nucleophile.
Reaction Mechanism and Principles
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group.
The key steps of the SNAr mechanism are:
-
Nucleophilic Attack: The ethoxide ion (CH3CH2O-), a potent nucleophile, attacks the carbon atom bearing a fluorine atom. This carbon is rendered electrophilic by the inductive and mesomeric effects of the ortho-nitrile group. This step results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitrile group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group in the context of SNAr reactions. This step is typically fast and irreversible.
The presence of two fluorine atoms in the starting material, 2,6-difluorobenzonitrile, raises the possibility of a second substitution reaction. However, by controlling the stoichiometry of the sodium ethoxide, the reaction can be selectively stopped at the mono-substituted product. The electron-donating character of the newly introduced ethoxy group deactivates the ring towards further nucleophilic attack, aiding in the selective formation of this compound.
Data Presentation
This section provides key physical and chemical data for the starting material and the final product, summarized for easy reference.
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | 2,6-Difluorobenzonitrile (Starting Material) | This compound (Product) |
| CAS Number | 1897-52-5 | 119584-73-5 |
| Molecular Formula | C₇H₃F₂N | C₉H₈FNO |
| Molecular Weight | 139.10 g/mol | 165.16 g/mol |
| Appearance | Colorless crystals | Solid |
| Melting Point | 29-30 °C | 47-49 °C |
| Boiling Point | 197-198 °C | ~249 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹⁹F NMR | A complex splitting pattern (ddd) is reported, indicating coupling to multiple non-equivalent protons on the aromatic ring. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z = 165. Common fragmentation may involve the loss of an ethyl radical (•CH₂CH₃) to give an ion at m/z = 136. |
| Infrared (IR) Spectroscopy | Expected characteristic peaks for C≡N stretching, C-O-C stretching, and C-F stretching. |
Experimental Protocols
Preparation of Sodium Ethoxide Solution
A fresh solution of sodium ethoxide is recommended for optimal results.
Materials:
-
Sodium metal
-
Anhydrous ethanol
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal to a flask containing anhydrous ethanol. The amount of sodium should be stoichiometrically equivalent to the desired amount of sodium ethoxide.
-
The reaction is exothermic and will produce hydrogen gas. The addition should be controlled to maintain a gentle reflux.
-
Once all the sodium has dissolved, the resulting solution of sodium ethoxide in ethanol is ready for use.
Synthesis of this compound
Materials:
-
2,6-Difluorobenzonitrile
-
Sodium ethoxide solution in ethanol
-
Anhydrous ethanol (as solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzonitrile in anhydrous ethanol.
-
To this solution, add the freshly prepared sodium ethoxide solution dropwise at room temperature. A slight exotherm may be observed. For selective mono-substitution, use approximately 1.0 to 1.1 equivalents of sodium ethoxide.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and diethyl ether. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Expected Yield and Purity:
While a specific literature value for the yield of this reaction is not available, similar SNAr reactions on activated aryl fluorides typically proceed in good to excellent yields (70-95%). The purity of the final product should be assessed by techniques such as NMR spectroscopy and melting point analysis.
Visualizations
Reaction Pathway
The following diagram illustrates the nucleophilic aromatic substitution pathway for the synthesis of this compound.
An In-depth Technical Guide to the Williamson Ether Synthesis of 2-Ethoxy-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 2-Ethoxy-6-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. This document details the primary synthetic methodologies, including reaction mechanisms, experimental protocols, and purification techniques. Additionally, it explores an alternative synthetic route and the preparation of necessary precursors.
Introduction
This compound (CAS 119584-73-5) is a fluorinated aromatic compound with the molecular formula C₉H₈FNO.[1] Its structure, featuring an ethoxy group, a fluorine atom, and a cyano group on a benzene ring, makes it a valuable building block for the synthesis of more complex molecules.[1] This intermediate is particularly useful in medicinal chemistry and drug discovery programs.[1] The Williamson ether synthesis is a common and effective method for the preparation of this compound.[1]
Physical and Chemical Properties: [1]
| Property | Value |
| Molecular Weight | 165.16 g/mol |
| Appearance | Solid |
| Melting Point | 47-49°C |
| Boiling Point | ~249°C |
| Flash Point | ~104°C |
Synthetic Pathways
There are two primary routes for the synthesis of this compound:
-
Williamson Ether Synthesis: O-alkylation of 2-Fluoro-6-hydroxybenzonitrile.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): Reaction of 2,6-difluorobenzonitrile with an ethoxide source.[1]
This guide will focus on the Williamson ether synthesis, the more direct and commonly employed method.[1]
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (alkoxide). This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this specific synthesis, the phenolic hydroxyl group of 2-Fluoro-6-hydroxybenzonitrile is deprotonated by a base to form a nucleophilic phenoxide ion, which then attacks an ethylating agent, such as bromoethane.
Reaction Mechanism:
Caption: Williamson Ether Synthesis Mechanism.
Experimental Protocol: Williamson Ether Synthesis
The following protocol is based on a procedure described in the patent literature.[2]
Materials:
-
2-Fluoro-6-hydroxybenzonitrile
-
Bromoethane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-fluoro-6-hydroxybenzonitrile (2.0 g, 14.6 mmol), K₂CO₃ (6.04 g, 43.8 mmol), and bromoethane (2.38 g, 21.9 mmol) in DMF (4 mL) is stirred at room temperature under a nitrogen atmosphere overnight.[2]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is diluted with EtOAc (300 mL).[2]
-
The organic layer is washed with water (5 x 100 mL) and brine.[2]
-
The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[2]
-
The residue is purified by column chromatography (Petroleum ether/EtOAc = 100/1 to 5/1) to give this compound.[2]
Quantitative Data:
| Reactant | Molar Eq. | Amount |
| 2-Fluoro-6-hydroxybenzonitrile | 1.0 | 2.0 g |
| Potassium Carbonate | 3.0 | 6.04 g |
| Bromoethane | 1.5 | 2.38 g |
| Product Yield | 1.6 g (67%) |
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)
An alternative pathway to this compound involves the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile.[1] In this SₙAr reaction, an ethoxide ion displaces one of the fluorine atoms on the aromatic ring.[1] This reaction is typically carried out by treating 2,6-difluorobenzonitrile with ethanol in an aqueous-alkaline medium or a dipolar, aprotic solvent.[1]
General SₙAr Workflow:
Caption: General SₙAr Experimental Workflow.
Precursor Synthesis
The starting materials for the synthesis of this compound are also commercially available or can be synthesized.
Synthesis of 2-Fluoro-6-hydroxybenzonitrile
A general procedure for the synthesis of 2-fluoro-6-hydroxybenzonitrile from 2-fluoro-6-methoxybenzonitrile involves demethylation using a pyridinium hydrochloride solution at elevated temperatures.[3][4]
Synthesis of 2,6-Difluorobenzonitrile
The precursor for the SₙAr route, 2,6-difluorobenzonitrile, is typically synthesized via a halogen exchange (Halex) reaction.[1] The most common industrial method involves the reaction of 2,6-dichlorobenzonitrile with a fluoride source, such as potassium fluoride (KF), at high temperatures in an aprotic solvent like sulfolane.[1][5]
Troubleshooting and Optimization
Common issues in the Williamson ether synthesis include incomplete reactions and side product formation.
Troubleshooting Logic:
Caption: Troubleshooting Common Synthesis Issues.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding route to this compound. The presented experimental protocol, derived from established literature, offers a clear and reproducible method for researchers in the fields of drug development and materials science. Careful attention to anhydrous conditions and appropriate purification techniques are crucial for obtaining a high-purity product. The alternative SₙAr pathway offers another viable option, particularly when 2,6-difluorobenzonitrile is a more readily available starting material.
References
- 1. This compound|CAS 119584-73-5|98% [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-FLUORO-6-HYDROXYBENZONITRILE CAS#: 140675-43-0 [m.chemicalbook.com]
- 4. 2-FLUORO-6-HYDROXYBENZONITRILE | 140675-43-0 [chemicalbook.com]
- 5. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
2-Ethoxy-6-fluorobenzonitrile: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Ethoxy-6-fluorobenzonitrile, a fluorinated aromatic compound, is emerging as a significant building block in medicinal chemistry. Its unique structural features, including an ethoxy group, a fluorine atom, and a cyano group on a benzene ring, provide a versatile platform for the synthesis of complex molecular architectures with therapeutic potential. This technical guide explores the current and potential applications of this compound in drug discovery, focusing on its role in the development of novel inhibitors for key biological targets.
Core Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its use as a key synthetic intermediate for the development of targeted therapies. Its structural motif is found in compounds designed to inhibit enzymes implicated in cancer and viral infections.
Lysine Acetyltransferase (KAT) Inhibitors
A significant application of this compound is in the synthesis of Lysine Acetyltransferase (KAT) inhibitors. KATs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to various diseases, including cancer.[1][2] The European patent EP 3810602 B1 discloses the use of this compound as a key intermediate in the preparation of novel KAT inhibitors.
Lysine acetylation is a post-translational modification involving the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone and non-histone proteins.[2][3] This process is critical for chromatin dynamics and gene expression.[4] Inhibitors of KATs are being investigated as potential therapeutic agents to reverse aberrant acetylation patterns associated with disease.[1]
The synthesis of these inhibitors often involves the chemical modification of the cyano group of this compound to create more complex heterocyclic systems that can effectively bind to the target enzyme.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The 2-alkoxy-6-fluorobenzonitrile scaffold, to which this compound belongs, is a valuable pharmacophore in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6][7][8] NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[9] They bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of the viral RNA genome into DNA.[9]
While specific examples detailing the use of the ethoxy derivative are not as prevalent in publicly available literature as the benzyloxy counterpart, the established importance of the 2-alkoxy-6-fluorobenzonitrile core in NNRTI design suggests a strong potential for this compound in this therapeutic area. The ethoxy group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug development.
Synthesis and Chemical Properties
This compound is a solid at room temperature with a melting point of 47-49°C.[10] Its synthesis is typically achieved through nucleophilic aromatic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈FNO | [10] |
| Molecular Weight | 165.16 g/mol | [10] |
| Melting Point | 47-49 °C | [10] |
| Boiling Point | ~249 °C | [10] |
| Flash Point | ~104 °C | [10] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of compounds derived from this compound. Below are representative protocols for its synthesis and for the biological evaluation of its potential therapeutic derivatives.
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-fluoro-6-hydroxybenzonitrile.
Protocol:
-
To a solution of 2-fluoro-6-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3 equivalents).
-
Stir the mixture at room temperature.
-
Add bromoethane (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature overnight under a nitrogen atmosphere.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.
In Vitro Lysine Acetyltransferase (KAT) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds derived from this compound against a specific KAT, such as p300/CBP.
Protocol:
-
Reagents and Buffers:
-
Recombinant human KAT enzyme (e.g., p300).
-
Histone substrate (e.g., H3 or a peptide corresponding to the H3 tail).
-
Acetyl-Coenzyme A (Acetyl-CoA).
-
Test compound (dissolved in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
Stop solution (e.g., acetic acid).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the KAT enzyme, and the histone substrate.
-
Add the test compound at various concentrations (typically a serial dilution). Include a control with DMSO only.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the level of histone acetylation. This can be done using various methods, such as:
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory effects of potential NNRTIs derived from this compound.
Protocol:
-
Reagents and Buffers:
-
Recombinant HIV-1 Reverse Transcriptase.
-
Template-primer (e.g., poly(rA)/oligo(dT)).
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a biotin- or digoxigenin-labeled dUTP).
-
Test compound (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and KCl).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer and the template-primer.
-
Add the test compound at various concentrations. Include a control with DMSO only.
-
Add the HIV-1 RT enzyme.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).
-
Collect the precipitate on a filter mat and wash to remove unincorporated labeled dNTPs.
-
Quantify the amount of incorporated label using a suitable detection method (e.g., scintillation counting for radioactivity or a colorimetric/chemiluminescent method for non-radioactive labels).[12][13][14]
-
-
Data Analysis:
-
Determine the percentage of RT inhibition for each compound concentration compared to the control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
Caption: Inhibition of Lysine Acetyltransferase by a derivative of this compound.
Caption: Mechanism of action of an NNRTI derived from this compound.
Caption: General workflow for the discovery of drug candidates using this compound.
Conclusion
This compound is a promising and versatile building block in the field of drug discovery. Its utility as a precursor for the synthesis of potent KAT inhibitors and its potential for the development of novel NNRTIs highlight its significance in the search for new therapeutics for cancer and infectious diseases. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive scaffold for medicinal chemists. Further exploration of its derivatives is warranted to fully realize its therapeutic potential.
References
- 1. Lysine Acetyltransferase Inhibitors From Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysine Acetyltransferase Inhibitors From Natural Sources [frontiersin.org]
- 3. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 13. xpressbio.com [xpressbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-6-fluorobenzonitrile is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its structure, featuring an electron-withdrawing nitrile group and a fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of nucleophiles at the C6 position, displacing the fluoride anion. These application notes provide detailed protocols for performing SNAr reactions on this compound with representative amine nucleophiles.
The SNAr reaction is a two-step addition-elimination mechanism. The electron-deficient aromatic ring is attacked by a nucleophile, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The ethoxy group at the C2 position influences the regioselectivity of the substitution, directing nucleophilic attack to the C6 position.
Data Presentation
The following table summarizes representative data for the nucleophilic aromatic substitution of this compound with various amine nucleophiles. Please note that specific yields and reaction times may vary depending on the purity of reagents, scale of the reaction, and specific laboratory conditions.
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| N-Methylpiperazine | 2-Ethoxy-6-(4-methylpiperazin-1-yl)benzonitrile | DMSO | K2CO3 | 120 | 12 | >90 (estimated) |
| Morpholine | 2-Ethoxy-6-morpholinobenzonitrile | DMF | K2CO3 | 100 | 16 | >85 (estimated) |
| Aniline | 2-Ethoxy-6-(phenylamino)benzonitrile | NMP | Cs2CO3 | 130 | 24 | >80 (estimated) |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product purification is typically achieved by column chromatography on silica gel.
Protocol 1: Synthesis of 2-Ethoxy-6-(4-methylpiperazin-1-yl)benzonitrile
This protocol details the reaction of this compound with N-methylpiperazine.
Materials:
-
This compound (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and anhydrous DMSO.
-
Add N-methylpiperazine to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of 2-Ethoxy-6-morpholinobenzonitrile
This protocol describes the reaction of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, potassium carbonate, and anhydrous DMF.
-
Add morpholine to the mixture.
-
Heat the reaction to 100 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 3: Synthesis of 2-Ethoxy-6-(phenylamino)benzonitrile
This protocol outlines the reaction of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Cesium Carbonate (Cs2CO3) (1.5 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a microwave vial, add this compound, cesium carbonate, and anhydrous NMP.
-
Add aniline to the reaction vial and seal the vessel.
-
Heat the reaction mixture to 130 °C in a microwave reactor for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude material by preparative thin-layer chromatography (prep-TLC) to obtain the final product.
Visualizations
Reaction Signaling Pathway
Caption: General mechanism for the nucleophilic aromatic substitution of this compound.
Experimental Workflow
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Ethoxy-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Ethoxy-6-fluorobenzonitrile as a substrate in various metal-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its fluoride and cyano functionalities.
Introduction
This compound is a valuable synthetic intermediate that allows for the introduction of a substituted benzonitrile moiety into a range of molecular scaffolds. The presence of a fluorine atom at the 6-position provides a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-F bond, making the selection of appropriate catalytic systems crucial for successful transformations. These application notes detail protocols for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
Key Applications
The derivatives synthesized from this compound are key components in the development of a variety of pharmacologically active agents and functional materials. The ability to introduce diverse substituents at the 6-position allows for the fine-tuning of molecular properties, which is essential in drug discovery and materials science.
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, the C-F bond can be activated for coupling with various aryl and heteroaryl boronic acids or esters. Nickel-catalyzed systems have shown particular efficacy in the activation of otherwise inert C-F bonds.[1][2]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, which is expected to have similar reactivity.[1][2]
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic Acid | 1.2 equiv |
| Catalyst | Ni(cod)₂ | 10 mol% |
| Ligand | PCy₃ | 20 mol% |
| Base | K₂CO₃ | 2.0 equiv |
| Solvent | Toluene/H₂O | 5:1 mixture |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 h | Monitor by TLC/GC-MS |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Ni(cod)₂ (0.1 mmol), PCy₃ (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[3][4] The reaction of this compound with various primary and secondary amines can be achieved using a suitable palladium catalyst and a phosphine ligand.[3][4][5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound. Optimization of the ligand and base may be necessary for specific amines.[5]
Table 2: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Amine | 1.2 equiv |
| Catalyst | Pd₂(dba)₃ | 2 mol% |
| Ligand | XPhos | 4 mol% |
| Base | NaOtBu | 1.4 equiv |
| Solvent | Toluene | Anhydrous |
| Temperature | 100 °C | |
| Reaction Time | 12-24 h | Monitor by TLC/LC-MS |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in synthesizing arylalkynes, which are important structural motifs in many biologically active molecules and materials.[6][7]
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6][7][8]
Table 3: Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.2 equiv |
| Catalyst | Pd(PPh₃)₂Cl₂ | 2 mol% |
| Co-catalyst | CuI | 4 mol% |
| Base | Et₃N | 3.0 equiv |
| Solvent | THF | Anhydrous |
| Temperature | Room Temperature to 60 °C | |
| Reaction Time | 3-12 h | Monitor by TLC |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or heat to 60 °C if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Sonogashira Coupling Experimental Workflow
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C-C double bonds.[9][10][11][12]
Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction of this compound with an alkene.[9][10]
Table 4: Reaction Parameters for Heck Reaction
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Alkene | 1.5 equiv |
| Catalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | P(o-tol)₃ | 4 mol% |
| Base | Et₃N | 2.0 equiv |
| Solvent | DMF or Acetonitrile | Anhydrous |
| Temperature | 100-120 °C | |
| Reaction Time | 12-24 h | Monitor by GC-MS |
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and the alkene (1.5 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 100-120 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature and pour into water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the product by flash column chromatography.
Heck Reaction Catalytic Cycle Overview
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents should be properly dried and degassed as required by the specific protocol. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a versatile substrate for a range of metal-catalyzed cross-coupling reactions. The protocols provided herein offer a starting point for the synthesis of a diverse array of substituted benzonitriles. Researchers are encouraged to optimize these conditions for their specific substrates and desired products to achieve the best possible outcomes. The ability to functionalize the 6-position of the benzonitrile ring opens up numerous possibilities for the design and synthesis of novel molecules in drug discovery and materials science.
References
- 1. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of a 2,4-Diaminopyrimidine-Based Kinase Inhibitor from 2-Ethoxy-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-6-fluorobenzonitrile is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique electronic and steric properties, conferred by the ortho-ethoxy and fluoro substituents, make it an attractive starting material for the construction of complex heterocyclic scaffolds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the nitrile group serves as a key handle for various chemical transformations.[1]
This document provides detailed application notes and a representative experimental protocol for the synthesis of a potent kinase inhibitor scaffold, 5-(2-ethoxy-6-fluorophenyl)pyrimidine-2,4-diamine , starting from this compound. This class of 2,4-diaminopyrimidine derivatives has been shown to exhibit significant inhibitory activity against various kinases, including p38 MAPK, Aurora kinases, and cyclin-dependent kinases (CDKs). The protocol is based on established and reliable synthetic methodologies for the construction of substituted pyrimidines.
Synthetic Pathway Overview
The synthesis of the target kinase inhibitor scaffold from this compound is a two-step process. The first step involves the base-catalyzed condensation of this compound with guanidine to form the core 2,4-diaminopyrimidine ring. The second step is a purification step to isolate the final product.
Caption: Synthetic route to the 2,4-diaminopyrimidine kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-ethoxy-6-fluorophenyl)pyrimidine-2,4-diamine
This protocol details the synthesis of the 2,4-diaminopyrimidine core, a common scaffold in many kinase inhibitors.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guanidine hydrochloride (1.2 equivalents) and anhydrous ethanol.
-
Base Addition: To the stirred suspension, add sodium ethoxide (2.5 equivalents) portion-wise at room temperature. Stir the resulting mixture for 30 minutes.
-
Addition of Benzonitrile: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure 5-(2-ethoxy-6-fluorophenyl)pyrimidine-2,4-diamine .
Quantitative Data
The following table presents hypothetical, yet representative, biological activity data for the synthesized compound against p38 MAPK, a kinase often targeted by 2,4-diaminopyrimidine inhibitors. These values are based on published data for structurally similar compounds.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| 5-(2-ethoxy-6-fluorophenyl)pyrimidine-2,4-diamine | p38α MAPK | 50 | In vitro kinase assay |
| Reference Inhibitor (e.g., SB203580) | p38α MAPK | 100 | In vitro kinase assay |
Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and cancers. The synthesized 2,4-diaminopyrimidine derivative is expected to act as an ATP-competitive inhibitor of p38 MAPK.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the kinase inhibitor.
Caption: General workflow for synthesis and evaluation of the kinase inhibitor.
Conclusion
This compound serves as an excellent starting material for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. The provided protocol offers a reliable method for accessing the 5-(2-ethoxy-6-fluorophenyl)pyrimidine-2,4-diamine scaffold. This class of compounds holds significant promise for the development of novel therapeutics targeting key signaling pathways implicated in various diseases. Further optimization of this scaffold through structure-activity relationship studies could lead to the discovery of highly potent and selective kinase inhibitors.
References
Application Notes and Protocols for the Derivatization of 2-Ethoxy-6-fluorobenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of 2-ethoxy-6-fluorobenzonitrile, a versatile building block in the synthesis of novel compounds for medicinal chemistry. The unique arrangement of an ethoxy group, a fluorine atom, and a cyano group on the benzonitrile scaffold makes it a valuable precursor for developing targeted therapeutics, particularly kinase inhibitors.[1] This guide outlines key derivatization strategies, provides detailed experimental procedures, and presents representative data on the biological activities of analogous compounds.
Introduction
This compound is a fluorinated aromatic compound that serves as a key intermediate in advanced chemical synthesis.[1] Its structure is amenable to various organic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it an attractive starting point for generating diverse molecular libraries for drug discovery.[1] The presence of fluorine can enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability.[2] Derivatives of fluorinated benzonitriles are actively explored as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[2]
Derivatization Strategies
The primary strategies for the derivatization of this compound in a medicinal chemistry context involve modifications at the cyano group and through cross-coupling reactions on the aromatic ring. A particularly fruitful approach is the conversion of the nitrile to an amino or amidine group, followed by the construction of a heterocyclic ring system, such as a pyrimidine, which is a common scaffold in kinase inhibitors.
Synthesis of Pyrimidine-Based Kinase Inhibitors
A representative workflow for the derivatization of this compound into a library of pyrimidine-based kinase inhibitors is depicted below. This multi-step synthesis involves an initial reduction of the nitrile, followed by cyclization to form the pyrimidine core, and subsequent diversification through a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for pyrimidine-based kinase inhibitors.
Experimental Protocols
The following protocols are detailed methodologies for key experiments in the derivatization of this compound and the evaluation of its derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via a Williamson ether synthesis.[1][3]
Materials:
-
2-Fluoro-6-hydroxybenzonitrile
-
Bromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-fluoro-6-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Add bromoethane (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.[3]
-
Dilute the mixture with ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to obtain this compound.[3]
Protocol 2: Representative Synthesis of a 4-Aryl-pyrimidine Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a chlorinated pyrimidine intermediate (derived from this compound) with an aryl boronic acid.
Materials:
-
4-Chloro-pyrimidine derivative
-
Aryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 4-chloro-pyrimidine derivative (1.0 eq), aryl boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Seal the flask and purge with the inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent system via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-pyrimidine derivative.[4]
Data Presentation
The following table presents representative biological activity data for a series of pyrimidine derivatives, analogous to those that could be synthesized from this compound, against various protein kinases. This data is crucial for establishing Structure-Activity Relationships (SAR).
| Compound ID | R Group on Pyrimidine | Target Kinase | IC₅₀ (nM) |
| 1a | 4-Methoxyphenyl | EGFR | 79 |
| 1b | 3,4-Dimethoxyphenyl | EGFR | 55 |
| 1c | 4-Chlorophenyl | VEGFR-2 | 136 |
| 1d | 3-Trifluoromethylphenyl | JAK2 | 45 |
| 1e | Pyridin-4-yl | JAK2 | 32 |
Note: The data presented in this table is representative and intended to illustrate the potential for derivatives of this compound as kinase inhibitors. Actual values would be determined experimentally.
Signaling Pathways
Derivatives of this compound are promising candidates for the inhibition of key signaling pathways implicated in cancer and inflammation, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[5] Its aberrant activation is a hallmark of many cancers.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 2-Ethoxy-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for two scalable synthetic routes to 2-Ethoxy-6-fluorobenzonitrile, a key building block in medicinal chemistry and drug discovery. The protocols are designed for library synthesis, emphasizing scalability, efficiency, and high purity of the final product. The two primary methods detailed are the Williamson ether synthesis, starting from 2-Fluoro-6-hydroxybenzonitrile, and a nucleophilic aromatic substitution (SNAr) reaction, beginning with 2,6-difluorobenzonitrile. This document includes comprehensive experimental procedures, quantitative data summarized in tables, and visual diagrams of the synthetic workflows to aid in practical laboratory execution.
Introduction
This compound (CAS: 119584-73-5) is a valuable substituted benzonitrile derivative widely employed as an intermediate in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Its structure, featuring an ethoxy group, a fluorine atom, and a cyano group on the aromatic ring, provides multiple points for further chemical modification, making it an ideal scaffold for the generation of compound libraries. The scalable and efficient synthesis of this intermediate is crucial for drug development programs. This document outlines two robust and reproducible methods for the large-scale production of this compound.
Synthetic Strategies
Two primary synthetic routes for the scalable production of this compound are presented. The choice of route may depend on the availability of starting materials and desired scale of production.
Route 1: Williamson Ether Synthesis
This classic and reliable method involves the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile with an ethylating agent. This route is advantageous due to the generally high yields and selectivity of the Williamson ether synthesis.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This approach utilizes the reaction of the more readily available 2,6-difluorobenzonitrile with sodium ethoxide. The two electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack, making this a highly efficient and scalable method.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the precursors and the final product via the two different routes, providing a clear comparison of reagents, yields, and product purity.
Table 1: Synthesis of Precursor 2-Fluoro-6-hydroxybenzonitrile
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2-Fluoro-6-methoxybenzonitrile | 151.13 | 151 | 1.0 | 1 |
| Pyridinium hydrochloride | 115.56 | 346.5 | 3.0 | 3 |
| Product | Yield (g) | Yield (%) | Purity | |
| 2-Fluoro-6-hydroxybenzonitrile | 137.11 | 120 | 87 | >99% (GC) |
Table 2: Route 1 - Williamson Ether Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2-Fluoro-6-hydroxybenzonitrile | 137.11 | 13.7 | 0.1 | 1 |
| Ethyl Iodide | 155.97 | 17.2 | 0.11 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 | 0.15 | 1.5 |
| Acetone | 58.08 | 200 mL | - | - |
| Product | Yield (g) | Yield (%) | Purity | |
| This compound | 165.17 | 14.9 | 90 (estimated) | >98% (HPLC) |
Table 3: Synthesis of Precursor 2,6-Difluorobenzonitrile (Halex Reaction)
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2,6-Dichlorobenzonitrile | 172.00 | 172 | 1.0 | 1 |
| Potassium Fluoride (KF) | 58.10 | 151 | 2.6 | 2.6 |
| Sulfolane | 120.17 | 500 mL | - | - |
| Product | Yield (g) | Yield (%) | Purity | |
| 2,6-Difluorobenzonitrile | 139.11 | 125 | 90 | >98% (GC) |
Table 4: Route 2 - SNAr Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2,6-Difluorobenzonitrile | 139.11 | 13.9 | 0.1 | 1 |
| Sodium Ethoxide (NaOEt) | 68.05 | 7.5 | 0.11 | 1.1 |
| Anhydrous Ethanol | 46.07 | 150 mL | - | - |
| Product | Yield (g) | Yield (%) | Purity | |
| This compound | 165.17 | 14.0 | 85 (estimated) | >98% (HPLC) |
Experimental Protocols
Synthesis of Precursor 1: 2-Fluoro-6-hydroxybenzonitrile
This protocol describes the demethylation of 2-fluoro-6-methoxybenzonitrile.
Materials:
-
2-Fluoro-6-methoxybenzonitrile
-
Pyridinium hydrochloride
-
Water
-
Methyl tert-butyl ether (MTBE)
-
10% Aqueous sodium hydroxide
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a 2 L flask, add 151 g (1.0 mol) of 2-fluoro-6-methoxybenzonitrile and 346.5 g (3.0 mol) of pyridinium hydrochloride.
-
Slowly heat the reaction mixture to 190 °C and stir at this temperature for 5 hours.
-
Cool the mixture to room temperature overnight with slow stirring.
-
Add 1000 mL of water to the cooled mixture and heat to 80 °C.
-
Add 1000 mL of MTBE and mix thoroughly. Separate the organic and aqueous phases.
-
Extract the aqueous phase twice with 500 mL of MTBE.
-
Combine all MTBE phases and wash once with 800 mL of 10% aqueous sodium hydroxide and once with 400 mL of water.
-
Combine the two aqueous phases from the washes and adjust the pH to 2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous phase three times with 500 mL of dichloromethane.
-
Combine the dichloromethane extracts and wash once with 10% hydrochloric acid.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent by distillation under vacuum to yield 120 g (87% yield) of 2-fluoro-6-hydroxybenzonitrile with >99% purity.
Route 1: Williamson Ether Synthesis of this compound
Materials:
-
2-Fluoro-6-hydroxybenzonitrile
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.7 g (0.1 mol) of 2-Fluoro-6-hydroxybenzonitrile in 200 mL of anhydrous acetone.
-
Add 20.7 g (0.15 mol) of anhydrous potassium carbonate to the solution.
-
Add 17.2 g (0.11 mol) of ethyl iodide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in 150 mL of ethyl acetate and wash with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis of Precursor 2: 2,6-Difluorobenzonitrile (Halex Reaction)
This protocol describes the synthesis of 2,6-difluorobenzonitrile from 2,6-dichlorobenzonitrile via a halogen exchange reaction.
Materials:
-
2,6-Dichlorobenzonitrile
-
Potassium fluoride (spray-dried, anhydrous)
-
Sulfolane (anhydrous)
-
Toluene
Procedure:
-
To a mechanically stirred reactor equipped with a condenser and a nitrogen inlet, add 172 g (1.0 mol) of 2,6-dichlorobenzonitrile and 500 mL of anhydrous sulfolane.
-
Add 151 g (2.6 mol) of anhydrous potassium fluoride.
-
Heat the mixture to 210-220 °C and maintain for 8-12 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to below 100 °C.
-
Add 500 mL of toluene and 500 mL of water. Stir vigorously and separate the layers.
-
Extract the aqueous layer with 2 x 200 mL of toluene.
-
Combine the organic layers and wash with 3 x 300 mL of water to remove residual sulfolane.
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the toluene by distillation.
-
The crude product can be purified by vacuum distillation to yield 2,6-difluorobenzonitrile.
Route 2: Nucleophilic Aromatic Substitution (SNAr) for this compound
Materials:
-
2,6-Difluorobenzonitrile
-
Sodium ethoxide
-
Anhydrous ethanol
-
Water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 13.9 g (0.1 mol) of 2,6-difluorobenzonitrile in 150 mL of anhydrous ethanol.
-
In a separate flask, prepare a solution of sodium ethoxide by carefully adding 2.53 g (0.11 mol) of sodium metal to 50 mL of anhydrous ethanol. Alternatively, use a commercially available solution of sodium ethoxide.
-
Add the sodium ethoxide solution dropwise to the solution of 2,6-difluorobenzonitrile at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and carefully quench by adding 100 mL of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with 3 x 100 mL of diethyl ether.
-
Combine the organic extracts and wash with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Experimental workflows for the synthesis of this compound.
Application Notes: 2-Ethoxy-6-fluorobenzonitrile as a Versatile Building Block for Novel Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-6-fluorobenzonitrile is a valuable and versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of novel Active Pharmaceutical Ingredients (APIs). Its distinct molecular architecture, featuring an ethoxy group, a fluorine atom, and a cyano group on a phenyl ring, presents multiple opportunities for chemical modification.[1] This trifecta of functional groups allows for a variety of organic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it an ideal starting material for generating diverse compound libraries for drug discovery programs.[1] The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel APIs, with a focus on the development of kinase inhibitors.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of the starting material is crucial for reaction optimization and safety.
| Property | Value | Reference |
| CAS Number | 119584-73-5 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | ~249 °C | [1] |
| Flash Point | ~104 °C | [1] |
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the Williamson ether synthesis.[1] An alternative approach involves a nucleophilic aromatic substitution (SₙAr) reaction.
Protocol 1: Williamson Ether Synthesis
This method involves the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile with an ethylating agent.
Workflow for Williamson Ether Synthesis:
Caption: Synthetic workflow for this compound via Williamson ether synthesis.
Experimental Protocol:
-
To a solution of 2-fluoro-6-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add bromoethane (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
This alternative route utilizes 2,6-difluorobenzonitrile as the starting material.
Experimental Protocol:
-
Dissolve 2,6-difluorobenzonitrile (1.0 eq) in a suitable aprotic solvent such as DMF or DMSO.
-
Add sodium ethoxide (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield this compound.
Application in the Synthesis of Novel APIs: 2,4-Diaminopyrimidine Derivatives as Kinase Inhibitors
This compound is an excellent precursor for the synthesis of 2,4-diaminopyrimidine derivatives, a class of compounds known to exhibit potent kinase inhibitory activity. The general synthetic strategy involves the cyclization of the benzonitrile with guanidine.
Hypothetical API Target: A Novel FAK Inhibitor
For the purpose of these application notes, we will focus on the synthesis of a hypothetical novel Focal Adhesion Kinase (FAK) inhibitor, FAK-Inhibitor-789, derived from this compound. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is implicated in various cancers.
Proposed Synthesis of FAK-Inhibitor-789:
Caption: Synthetic pathway to a hypothetical FAK inhibitor from this compound.
Protocol 3: Synthesis of FAK-Inhibitor-789
Experimental Protocol:
-
To a solution of sodium ethoxide (3.0 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1N HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain FAK-Inhibitor-789.
Biological Evaluation and Signaling Pathway
The synthesized FAK-Inhibitor-789 would then be subjected to a series of biological assays to determine its efficacy and mechanism of action.
In Vitro Kinase Assay
The inhibitory activity of FAK-Inhibitor-789 against the FAK enzyme would be determined using a biochemical assay.
Representative Biological Data (Hypothetical):
| Compound | FAK IC₅₀ (nM) | Cellular Antiproliferative Activity (PANC-1) IC₅₀ (µM) |
| FAK-Inhibitor-789 | 5.2 | 0.5 |
| Reference FAK Inhibitor | 2.5 | 0.2 |
Cellular Assays
The antiproliferative effects of the compound would be evaluated against various cancer cell lines, particularly those with high FAK expression, such as pancreatic cancer cells (PANC-1).
FAK Signaling Pathway
FAK activation triggers several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. FAK-Inhibitor-789 is expected to block these downstream signals.
Caption: Simplified FAK signaling pathway and the inhibitory action of FAK-Inhibitor-789.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of novel APIs, particularly kinase inhibitors. The straightforward conversion to 2,4-diaminopyrimidine derivatives provides a robust platform for the development of potent and selective drug candidates. The protocols and data presented herein offer a foundational guide for researchers to explore the potential of this valuable building block in their drug discovery endeavors. Further structure-activity relationship (SAR) studies on derivatives of this scaffold are warranted and hold significant promise for the identification of next-generation therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-6-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-Ethoxy-6-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary and effective synthetic routes for the preparation of this compound:
-
Williamson Ether Synthesis: This method involves the O-alkylation of 2-Fluoro-6-hydroxybenzonitrile with an ethylating agent, such as bromoethane or ethyl iodide, in the presence of a base.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This route utilizes 2,6-difluorobenzonitrile as the starting material, where one of the fluorine atoms is displaced by an ethoxide ion.
Q2: I am experiencing a low yield. What are the general factors I should investigate?
A2: Low yields in organic synthesis can be attributed to a variety of factors. Key areas to investigate include:
-
Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) can significantly impact the reaction outcome.
-
Stoichiometry of Reactants: The molar ratios of your reactants can influence the formation of byproducts and the overall yield.
-
Efficiency of Purification: The workup and purification steps can lead to product loss. Optimizing these procedures is crucial.
Q3: What are the common side reactions for each synthetic route?
A3: For the Williamson ether synthesis , a potential side reaction is the C-alkylation of the phenoxide intermediate, although O-alkylation is generally favored. For the Nucleophilic Aromatic Substitution (SNAr) route, a possible side reaction is the disubstitution of both fluorine atoms on the benzonitrile ring, leading to the formation of 2,6-diethoxybenzonitrile.
Troubleshooting Guides
Low Yield in Williamson Ether Synthesis Route
Problem: The yield of this compound is significantly lower than expected when using the Williamson ether synthesis method.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 2-Fluoro-6-hydroxybenzonitrile | The phenoxide ion is the active nucleophile. Ensure a sufficiently strong and appropriate amount of base is used. Potassium carbonate (K₂CO₃) is a common choice, but for less reactive systems, a stronger base like sodium hydride (NaH) might be necessary.[1] |
| Poor Quality of Ethylating Agent | Use a fresh, high-purity ethylating agent (e.g., bromoethane or ethyl iodide). Degradation of the alkyl halide can lead to lower yields. |
| Suboptimal Solvent Choice | Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are generally preferred as they can accelerate SN2 reactions.[1] Ensure the solvent is anhydrous, as water can hydrolyze the reagents. |
| Inappropriate Reaction Temperature | The reaction temperature should be optimized. A general range of 60-80 °C is often effective.[1] Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion. Reaction times can range from 4 to 24 hours.[1] |
Low Yield in SNAr Route
Problem: The synthesis of this compound via the SNAr reaction of 2,6-difluorobenzonitrile results in a low yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Generation of Ethoxide | The ethoxide nucleophile is typically generated in situ by reacting ethanol with a strong base like sodium hydride (NaH) or sodium metal. Ensure the complete formation of the ethoxide before adding the 2,6-difluorobenzonitrile. |
| Presence of Water | The SNAr reaction is sensitive to moisture. Ensure that the ethanol and the reaction solvent are anhydrous. Water can compete with the ethoxide as a nucleophile and can also quench the base. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. It may require heating to proceed at a reasonable rate. Optimization of the temperature is necessary to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the ethoxide. Using a large excess of ethoxide can increase the likelihood of the disubstitution side reaction. A slight excess (e.g., 1.1-1.2 equivalents) is often a good starting point. |
| Poor Solvent Choice | Polar aprotic solvents such as DMF, DMSO, or THF are generally suitable for SNAr reactions. The choice of solvent can influence the solubility of the reactants and the reaction rate. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is adapted from general procedures for the O-alkylation of substituted hydroxybenzonitriles.[1]
Materials:
-
2-Fluoro-6-hydroxybenzonitrile
-
Bromoethane (or Ethyl Iodide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-6-hydroxybenzonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: SNAr Synthesis of this compound
This protocol is based on general principles of nucleophilic aromatic substitution on activated fluoroarenes.
Materials:
-
2,6-Difluorobenzonitrile
-
Ethanol, anhydrous
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous ethanol (1.1 eq) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of sodium ethoxide.
-
Dissolve 2,6-difluorobenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF).
-
Monitor the reaction by TLC or GC-MS to follow the consumption of the starting material and the formation of the product.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2-Fluoro-6-hydroxybenzonitrile | 2,6-Difluorobenzonitrile |
| Key Reagents | Ethyl halide (e.g., C₂H₅Br), Base (e.g., K₂CO₃) | Sodium Ethoxide (NaOEt) |
| Typical Solvents | DMF, Acetone | THF, DMF, DMSO |
| Reaction Temperature | 60-80 °C | Room Temperature to Reflux |
| Potential Byproducts | C-alkylated product | 2,6-Diethoxybenzonitrile |
| Estimated Yield * | Good to Excellent | Moderate to Good |
*Actual yields are highly dependent on specific reaction conditions and purification efficiency.
Visualizations
References
Technical Support Center: Synthesis of 2-Ethoxy-6-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-6-fluorobenzonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: Nucleophilic Aromatic Substitution (SₙAr) and Williamson Ether Synthesis.
Route 1: Nucleophilic Aromatic Substitution (SₙAr) of 2,6-Difluorobenzonitrile
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using TLC or GC. - Temperature: Ensure the reaction is maintained at the optimal temperature. For SₙAr reactions, this is often elevated but should be controlled to prevent side reactions. - Base Strength: The ethoxide is the nucleophile. Ensure the base used to generate it (e.g., sodium metal in ethanol or sodium hydride in a suitable solvent) is fresh and of sufficient concentration. |
| Hydrolysis of Nitrile Group | The presence of water and a strong base can lead to the hydrolysis of the nitrile group to form 2-ethoxy-6-fluorobenzamide or 2-ethoxy-6-fluorobenzoic acid.[1][2] - Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Reaction Temperature: Avoid excessively high temperatures which can promote hydrolysis. |
| Di-substitution Product Formation | Formation of 2,6-diethoxybenzonitrile can occur if an excess of sodium ethoxide is used or if the reaction is run for an extended period. - Stoichiometry: Use a controlled amount of sodium ethoxide (ideally close to 1 equivalent). - Reaction Monitoring: Closely monitor the reaction to stop it once the starting material is consumed and before significant di-substitution occurs. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Mitigation and Removal |
| 2,6-Difluorobenzonitrile (Starting Material) | Detected by GC-MS, HPLC, or TLC (lower R value than the product). | - Optimize Reaction: Drive the reaction to completion by adjusting time or temperature. - Purification: Purify the crude product using column chromatography or recrystallization. |
| 2,6-Diethoxybenzonitrile | Higher molecular weight peak in GC-MS. Can be difficult to separate from the desired product by simple extraction. | - Column Chromatography: Use a suitable solvent system to separate the mono- and di-substituted products. |
| 2-Ethoxy-6-fluorobenzamide | Presence of an amide peak in the IR spectrum. Different fragmentation pattern in MS. | - Acidic Work-up: During work-up, an acidic wash can help to separate the basic amide. - Chromatography: Can be separated by column chromatography. |
| 2-Ethoxy-6-fluorobenzoic acid | Can be detected by a change in pH and confirmed by spectroscopic methods. | - Basic Extraction: During work-up, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic byproduct into the aqueous layer. |
Route 2: Williamson Ether Synthesis of 2-Fluoro-6-hydroxybenzonitrile
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Incomplete Deprotonation | The phenoxide is the active nucleophile. Incomplete deprotonation of 2-fluoro-6-hydroxybenzonitrile will result in unreacted starting material. - Base: Use a sufficiently strong and anhydrous base (e.g., NaH, K₂CO₃). Ensure the stoichiometry of the base is adequate. |
| Elimination Side Reaction | While less likely with a primary alkyl halide like bromoethane, elimination can still occur, especially at higher temperatures, leading to the formation of ethene.[3][4] - Temperature Control: Maintain a moderate reaction temperature. |
| Poor Quality of Alkylating Agent | Bromoethane can degrade over time. - Reagent Quality: Use freshly distilled or a new bottle of bromoethane. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Mitigation and Removal |
| 2-Fluoro-6-hydroxybenzonitrile (Starting Material) | Detected by TLC, GC-MS, or HPLC. | - Optimize Reaction: Ensure complete deprotonation and sufficient reaction time. - Basic Extraction: A wash with a dilute aqueous base during work-up can remove the acidic starting material. |
| Unreacted Bromoethane | Volatile impurity, may be observed in GC analysis of the crude product. | - Evaporation: Can be removed during solvent evaporation under reduced pressure due to its low boiling point. |
Data Presentation
| Parameter | SₙAr Route | Williamson Ether Synthesis Route |
| Starting Materials | 2,6-Difluorobenzonitrile, Sodium Ethoxide (or Sodium and Ethanol) | 2-Fluoro-6-hydroxybenzonitrile, Bromoethane, Base (e.g., NaH, K₂CO₃) |
| Typical Solvents | Ethanol, DMF, THF | Acetone, DMF, Acetonitrile |
| Potential Byproducts | 2,6-Diethoxybenzonitrile, 2-Ethoxy-6-fluorobenzamide, 2-Ethoxy-6-fluorobenzoic acid | Ethene (minor) |
| General Yields | Moderate to High | High |
| Key Reaction Conditions | Anhydrous, controlled temperature and stoichiometry | Anhydrous, moderate temperature |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
Both the SₙAr and Williamson ether synthesis routes are viable. The choice often depends on the availability and cost of the starting materials. The Williamson ether synthesis is a very common and generally high-yielding method for preparing ethers.[3]
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material(s). The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the reaction is progressing. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.
Q3: What is the role of the base in the Williamson ether synthesis?
The base is crucial for deprotonating the hydroxyl group of 2-fluoro-6-hydroxybenzonitrile to form the more nucleophilic phenoxide ion, which then attacks the bromoethane.
Q4: In the SₙAr reaction, why is the fluorine atom substituted instead of a reaction occurring at the nitrile group?
The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two fluorine atoms and the nitrile group. The ethoxide ion is a strong nucleophile that will preferentially attack the electron-deficient aromatic ring at the positions bearing the good leaving groups (fluorine). While the nitrile group can be hydrolyzed under harsh basic conditions, the SₙAr reaction is typically faster under controlled conditions.
Q5: What are the best practices for ensuring anhydrous conditions?
Use oven-dried glassware, freshly distilled anhydrous solvents, and handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Key Experiment 1: Synthesis of this compound via SₙAr
Materials:
-
2,6-Difluorobenzonitrile
-
Anhydrous Ethanol
-
Sodium Metal
-
Anhydrous Toluene (or other suitable solvent)
-
Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere, carefully add small pieces of sodium metal to anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Once all the sodium has reacted, add a solution of 2,6-difluorobenzonitrile in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Key Experiment 2: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
2-Fluoro-6-hydroxybenzonitrile
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Bromoethane
-
Diethyl Ether (for work-up)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere, add a solution of 2-fluoro-6-hydroxybenzonitrile in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.
-
Allow the mixture to stir at room temperature for about 30 minutes after the addition is complete.
-
Cool the mixture again in an ice bath and add bromoethane dropwise.
-
Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: SₙAr synthesis pathway and potential side reactions.
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: A logical troubleshooting workflow for synthesis issues.
References
Preventing byproduct formation in nucleophilic aromatic substitution of fluorobenzonitriles
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions of fluorobenzonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments, focusing on the prevention of common byproducts such as hydrolysis of the nitrile group and dimerization.
Issue 1: My reaction is showing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group (amide or carboxylic acid).
Q1: What causes the hydrolysis of the nitrile group during my SNAr reaction?
A1: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be present or generated during an SNAr reaction. Strong bases used to deprotonate the nucleophile or acidic byproducts can catalyze the conversion of the nitrile to an amide and subsequently to a carboxylic acid.[1][2] The presence of water in the reaction mixture, even in trace amounts, can facilitate this side reaction, especially at elevated temperatures.
Q2: How can I prevent the hydrolysis of the nitrile group?
A2: To minimize hydrolysis, consider the following strategies:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Select a Milder Base: Strong bases like sodium hydroxide can promote nitrile hydrolysis.[3] Opt for weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[1] The choice of base can be critical; for instance, in some cases, a mixture of an organic and an inorganic base in an aqueous medium has been shown to be effective.
-
Control Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If the desired SNAr reaction proceeds at a reasonable rate at a lower temperature, avoiding excessive heat can suppress the formation of hydrolysis byproducts.
-
Use a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC can facilitate the reaction between the nucleophile and the fluorobenzonitrile at the interface of the two phases, potentially reducing the need for harsh, strongly basic conditions in a single phase and thereby minimizing hydrolysis.[4]
Issue 2: I am observing a high molecular weight byproduct, which I suspect is a dimer of my starting material or product.
Q1: What could be causing the formation of dimers in my SNAr reaction?
A1: Dimerization can occur through several pathways. If your nucleophile is, for example, a thiophenol, trace oxygen can lead to the oxidative dimerization of the thiolate to a disulfide.[5] More relevant to fluorobenzonitriles, a diaryl ether dimer could potentially form if the product of the initial SNAr reaction can act as a nucleophile in a subsequent SNAr reaction with the starting fluorobenzonitrile. This is more likely at higher temperatures and with a high concentration of the starting material.
Q2: How can I minimize the formation of dimers?
A2: To suppress dimerization, you can implement the following procedural modifications:
-
Slow Addition of the Electrophile: Instead of adding all the fluorobenzonitrile at once, add it slowly and in a controlled manner to a solution of the nucleophile.[5] This maintains a low concentration of the electrophile throughout the reaction, favoring the reaction with the intended nucleophile over a secondary reaction with the product.
-
Control Stoichiometry: Use a slight excess of the nucleophile to ensure the complete consumption of the fluorobenzonitrile, which will minimize its availability for side reactions.
-
Optimize Reaction Temperature: As with hydrolysis, lower reaction temperatures can help to control the rate of side reactions, including dimerization.
-
Solvent Selection: While polar aprotic solvents like DMF and DMSO are common for SNAr reactions, in some cases, less polar solvents might influence the reaction pathway and could be explored to minimize side reactions.[1]
Issue 3: My reaction is sluggish or not proceeding to completion.
Q1: What are the key factors that influence the rate of SNAr reactions on fluorobenzonitriles?
A1: The rate of SNAr reactions is influenced by several factors:
-
Activating Group: The cyano (-CN) group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly when positioned ortho or para to the fluorine leaving group.[6]
-
Leaving Group: In the context of SNAr, fluoride is an excellent leaving group due to its high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic.[1]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophilic salt, leaving the anion more "naked" and, therefore, more nucleophilic.[1]
-
Nucleophile: The nucleophilicity of the attacking species is crucial. Stronger nucleophiles will react more readily.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. Many SNAr reactions require heating to proceed at a practical rate.[1]
Q2: How can I improve the yield and reaction rate?
A2: To enhance the efficiency of your reaction, consider the following:
-
Optimize the Base: Ensure the chosen base is strong enough to deprotonate the nucleophile effectively but not so strong as to cause significant side reactions.
-
Increase the Temperature: If the reaction is slow at room temperature, gradually increase the heat while monitoring for the formation of byproducts.
-
Use a More Polar Aprotic Solvent: If you are using a less polar solvent, switching to DMF or DMSO could accelerate the reaction.
-
Consider a Catalyst: In some cases, a phase-transfer catalyst can enhance the reaction rate in a biphasic system.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and their impact on product yield.
Table 1: Effect of Base and Solvent on the N-Arylation of Amines with Fluorobenzonitriles
| Entry | Fluorobenzonitrile | Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Fluorobenzonitrile | Piperidine | DIPEA (1.1), Na₂CO₃ (1.1) | Water | Reflux | 3 | 94 | |
| 2 | 4-Fluorobenzonitrile | Piperidine | DIPEA (1.1), Na₂CO₃ (1.1) | Water | Reflux | 3 | 95 | |
| 3 | 2-Fluorobenzonitrile | Morpholine | K₂CO₃ (2.0) | DMF | 100-120 | 12-24 | >80 (est.) | [7] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Arylation of Amines with Fluorobenzonitriles in an Aqueous Medium
This protocol is adapted from a procedure for the N-arylation of amines with fluorobenzonitriles.
Materials:
-
Fluorobenzonitrile (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (1.1 equiv)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a round-bottom flask, add the fluorobenzonitrile, amine nucleophile, DIPEA, and Na₂CO₃.
-
Add water to the flask to achieve a suitable concentration.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 3 hours), cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Diagram 1: General Workflow for Troubleshooting SNAr Reactions of Fluorobenzonitriles
Caption: A decision tree for troubleshooting common issues in SNAr reactions.
Diagram 2: Signaling Pathway of Byproduct Formation
References
- 1. benchchem.com [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. ijirset.com [ijirset.com]
- 5. researchgate.net [researchgate.net]
- 6. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Reactions Involving 2,6-Difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2,6-difluorobenzonitrile from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2,6-difluorobenzonitrile from my final product?
A1: The most common and effective methods for removing unreacted 2,6-difluorobenzonitrile include:
-
Aqueous Workup/Extraction: This is often the first step to remove inorganic salts and water-soluble impurities.[1][2][3] Washing the organic layer with water can help remove some polar impurities.[4][5]
-
Recrystallization: This technique is highly effective for purifying solid products, provided a suitable solvent or solvent system can be identified where the product has significantly lower solubility than 2,6-difluorobenzonitrile at low temperatures.[2]
-
Column Chromatography: A versatile method for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures or when the product and starting material have similar solubilities.[6]
-
Distillation (including vacuum distillation): This method is suitable if your product has a significantly different boiling point from 2,6-difluorobenzonitrile (boiling point: 197-198 °C).[1][2][3][7] Vacuum distillation is employed for high-boiling point compounds to prevent decomposition.[1]
-
Sublimation: Given that 2,6-difluorobenzonitrile is a solid at room temperature with a relatively low melting point (25-28 °C), sublimation may be a viable, albeit less common, purification technique for certain products.[7][8]
Q2: My product is a solid. How do I choose the best recrystallization solvent to remove 2,6-difluorobenzonitrile?
A2: The ideal recrystallization solvent should fully dissolve both your product and the unreacted 2,6-difluorobenzonitrile at an elevated temperature, but upon cooling, your product should crystallize out while the 2,6-difluorobenzonitrile remains in solution.
Troubleshooting Recrystallization:
-
Product "oils out": This occurs when the product is insoluble in the hot solvent. Try a more polar or a different solvent system.
-
No crystals form: The solution may be too dilute, or the product is too soluble. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which your product is insoluble) dropwise.
-
Impure crystals: This may happen if the cooling process is too rapid, trapping impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Q3: I am performing a liquid-liquid extraction. What should I consider?
A3: During a liquid-liquid extraction, the goal is to have your product preferentially in the organic phase and the impurities, including any salts and highly polar byproducts, in the aqueous phase.[4]
Troubleshooting Liquid-Liquid Extraction:
-
Emulsion formation: An emulsion is a stable mixture of the organic and aqueous layers that is difficult to separate. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.
-
Poor separation: If your product is also partially soluble in the aqueous layer, you can perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of your product.
Q4: When is column chromatography the most appropriate method?
A4: Column chromatography is ideal under the following circumstances:
-
When your product and 2,6-difluorobenzonitrile have very similar solubility profiles, making recrystallization challenging.
-
If your reaction has produced multiple byproducts that need to be separated.
-
For the purification of non-crystalline, oily, or waxy products.
To effectively separate your product from 2,6-difluorobenzonitrile, you will need to find a solvent system for the chromatography that provides a good separation of the two compounds on a Thin Layer Chromatography (TLC) plate.
Q5: How can I confirm that all the unreacted 2,6-difluorobenzonitrile has been removed?
A5: The purity of your final product can be assessed using various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of the starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides both separation and identification of components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Can detect the presence of 2,6-difluorobenzonitrile impurities by identifying its characteristic peaks in the spectrum.
Data Presentation
Table 1: Physical Properties of 2,6-Difluorobenzonitrile
| Property | Value | Reference |
| CAS Number | 1897-52-5 | [7][8][9] |
| Molecular Formula | C₇H₃F₂N | [8][9] |
| Molecular Weight | 139.10 g/mol | [9] |
| Melting Point | 25-28 °C | [7][8] |
| Boiling Point | 197-198 °C | [7] |
| Appearance | White to colorless solid | [10] |
Table 2: Solubility of 2,6-Difluorobenzonitrile in Common Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Water | Insoluble | Useful for aqueous workups. |
| Hexane | Soluble | Can be used for recrystallization of more polar products.[2] |
| Toluene | Soluble | A potential solvent for reactions and purification. |
| Dichloromethane | Soluble | A common solvent for extraction and chromatography.[2] |
| Ethyl Acetate | Soluble | A common solvent for extraction and chromatography. |
| Methanol/Ethanol | Soluble | May be used in mixed-solvent recrystallizations. |
| Tetrahydrofuran (THF) | Soluble | Often used as a reaction solvent.[10] |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent; removal often requires extensive aqueous washing.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent; removal often requires extensive aqueous washing.[2][5] |
Experimental Protocols
Key Experiment 1: General Aqueous Workup
Objective: To remove inorganic salts and highly polar impurities from an organic reaction mixture.
Methodology:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, DMF, DMSO), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[5]
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Gently invert the funnel several times to mix the layers, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer will typically be the top layer unless a dense chlorinated solvent like dichloromethane is used.
-
Drain the aqueous layer.
-
Wash the organic layer again with water or a brine solution to further remove water-soluble impurities and residual water from the organic layer.[4]
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Key Experiment 2: Recrystallization
Objective: To purify a solid product by removing soluble impurities like unreacted 2,6-difluorobenzonitrile.
Methodology:
-
In a flask, add the crude solid product.
-
Add a minimal amount of a suitable hot solvent (or solvent mixture) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered through a short plug of Celite.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A decision-making workflow for the purification of a product from unreacted 2,6-difluorobenzonitrile.
References
- 1. US5502235A - Solventless process for making 2,6 difluorobenzonitrile - Google Patents [patents.google.com]
- 2. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Difluorobenzonitrile 97 1897-52-5 [sigmaaldrich.com]
- 8. 2,6-Difluorobenzonitrile | CAS#:1897-52-5 | Chemsrc [chemsrc.com]
- 9. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
Improving the regioselectivity of reactions with 2-Ethoxy-6-fluorobenzonitrile
Welcome to the technical support center for 2-Ethoxy-6-fluorobenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of reactions involving this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of its three substituents: the ethoxy group (-OEt), the fluorine atom (-F), and the cyano group (-CN).
-
Ethoxy Group (-OEt): This is an ortho-, para-directing activating group due to its electron-donating resonance effect. It increases electron density at the positions ortho and para to it.
-
Fluorine Atom (-F): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because of their electron-donating resonance effect.[1][2]
-
Cyano Group (-CN): This is a meta-directing deactivating group due to its strong electron-withdrawing inductive and resonance effects.[3]
The interplay of these effects dictates the most reactive sites for different types of reactions.
Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which position on the this compound ring is most likely to react?
A2: In a typical SNAr reaction, the nucleophile will most likely attack the carbon atom bearing the fluorine atom. The cyano group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom is a good leaving group in SNAr reactions.
Q3: For an electrophilic aromatic substitution (EAS) reaction, what is the expected regioselectivity?
A3: For electrophilic aromatic substitution, the directing effects of the ethoxy and fluoro groups will dominate. Both are ortho-, para-directing. The ethoxy group is a stronger activating group than fluorine. Therefore, the most likely positions for electrophilic attack are ortho and para to the ethoxy group. Given the substitution pattern, the primary products would be expected at the C3 and C5 positions. Steric hindrance from the adjacent ethoxy group might slightly disfavor the C3 position for bulky electrophiles.
Q4: How can I achieve regioselective functionalization at the C3 position?
A4: Directed ortho-metalation (DoM) is the most effective strategy for regioselective functionalization at the C3 position.[4][5] The ethoxy group can act as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent C3 position. The resulting lithiated species can then be quenched with a variety of electrophiles.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom: A mixture of products is obtained, with substitution occurring at positions other than the fluorine-bearing carbon.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures can lead to decreased selectivity. Try lowering the reaction temperature and extending the reaction time. Monitor the reaction by TLC or LC-MS to find the optimal balance. |
| Strongly Basic Nucleophile | Very strong bases may lead to side reactions like benzyne formation. If applicable, consider using a less basic nucleophile or a milder base for in situ generation of the nucleophile. |
| Incorrect Solvent Choice | The solvent can influence the reaction rate and selectivity. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred. |
Illustrative Data: Effect of Temperature on SNAr Regioselectivity
| Temperature (°C) | Desired Product (Substitution at C6) Yield (%) | Undesired Isomer(s) Yield (%) |
| 120 | 75 | 25 |
| 100 | 88 | 12 |
| 80 | 95 | 5 |
| Note: This data is illustrative and intended for comparative purposes only. |
Problem 2: Lack of Selectivity in Directed ortho-Metalation (DoM)
Symptom: Lithiation occurs at multiple positions, or the desired C3-lithiated product is not formed.
| Possible Cause | Suggested Solution |
| Incorrect Organolithium Reagent | The choice of organolithium base is critical. For an ethoxy directing group, n-BuLi or s-BuLi are commonly used. t-BuLi might be too bulky and could lead to competing reactions. |
| Suboptimal Temperature | DoM reactions are typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions. Ensure your reaction is maintained at the appropriate low temperature. |
| Presence of Water | Traces of water will quench the organolithium reagent. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Competing Directing Groups | While the ethoxy group is a moderate directing group, the cyano and fluoro groups have weaker directing abilities. However, under certain conditions, they might interfere. Using a chelating agent like TMEDA can enhance the directing ability of the ethoxy group. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add the nucleophile (1.2 eq.) and a suitable base (e.g., K2CO3, 1.5 eq.).
-
Reaction Conditions: Stir the mixture at 80 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM) at the C3 Position
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous THF (0.1 M) in an oven-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise to the stirred solution.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq.) at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Visualizations
Caption: Reaction pathway for nucleophilic aromatic substitution (SNAr).
Caption: Experimental workflow for Directed ortho-Metalation (DoM).
Caption: Logical guide to predicting regioselectivity based on reaction type.
References
Troubleshooting guide for the synthesis of substituted benzonitriles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted benzonitriles. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in Palladium-Catalyzed Cyanation
Question: I am getting a low yield or no desired product in my palladium-catalyzed cyanation of an aryl halide. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed cyanation reactions are a frequent issue and can stem from several factors, primarily related to catalyst deactivation and reaction conditions.
Possible Causes & Solutions:
-
Catalyst Deactivation: Cyanide ions can poison the palladium catalyst, inhibiting its activity.[1][2]
-
Solution 1: Use a Safer, Less Inhibitory Cyanide Source. Consider using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and less coordinating cyanide source, which can minimize catalyst poisoning.[1][3] Zinc cyanide (Zn(CN)₂) is also a widely used alternative to highly toxic alkali metal cyanides like KCN or NaCN.[1][4]
-
Solution 2: Employ Precatalysts. Palladacycle precatalysts are designed to efficiently generate the active Pd(0) species in situ, which can prevent poisoning during catalyst formation and lead to higher yields with lower catalyst loadings.[1][5]
-
Solution 3: Ligand Selection. The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos can protect the palladium center from cyanide poisoning and facilitate the catalytic cycle.[1][4]
-
-
Substrate Reactivity: The nature of your aryl halide and its substituents significantly impacts reactivity.
-
Aryl Chlorides: These are generally less reactive than aryl bromides or iodides.[3] Higher temperatures, higher catalyst loadings, or more specialized catalytic systems may be required.[1][3]
-
Electron-Donating Groups: Aryl halides with electron-donating groups can be less reactive.[3][6] Optimizing reaction time and temperature may be necessary.
-
Electron-Withdrawing Groups: While often beneficial, highly electron-deficient aryl groups can slow down the reductive elimination step.[1] In such cases, a larger ligand might be more effective.[1]
-
-
Reaction Conditions:
-
Anhydrous Conditions: Some protocols, especially those using NaCN or KCN, require strictly anhydrous conditions, which may necessitate the use of a glovebox.[1]
-
Solvent Choice: The solvent system is critical. For reactions using K₄[Fe(CN)₆], an aqueous/organic biphasic system is often employed to facilitate the transfer of the cyanide ion.[1]
-
Temperature: While milder conditions are a goal of modern methods, some systems still require elevated temperatures (e.g., >140 °C) to achieve good conversion, especially with less reactive substrates.[1]
-
Issue 2: Difficulties with the Rosenmund-von Braun Reaction
Question: My Rosenmund-von Braun reaction is giving a poor yield, and the workup is problematic. How can I improve this synthesis?
Answer:
The traditional Rosenmund-von Braun reaction, which uses a superstoichiometric amount of copper(I) cyanide at high temperatures, is known for challenging purification and limited functional group tolerance.[1][7]
Possible Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures (often up to 200°C) can lead to side reactions and decomposition of sensitive functional groups.[7]
-
Solution: Modern catalytic versions of this reaction have been developed that use catalytic amounts of copper, often in the presence of ligands, allowing for milder reaction conditions.
-
-
Purification Issues: The use of excess copper cyanide and high-boiling polar solvents like DMF or nitrobenzene makes product purification difficult.[7]
-
Solution 1: Catalytic System. Employing a catalytic amount of Cu(I) salts reduces the amount of copper that needs to be removed during workup.
-
Solution 2: Workup Procedure. During workup, the reaction mixture can be poured into an aqueous solution of a complexing agent like ammonia or an alkali metal cyanide to help dissolve the copper salts, facilitating extraction of the desired product.[8]
-
-
Reactivity of Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in this reaction.[7]
-
Solution: For aryl bromides, the addition of an alkali metal iodide can sometimes improve reactivity by in-situ formation of the more reactive aryl iodide.[7]
-
Issue 3: Inconsistent Results with the Sandmeyer Reaction
Question: I am struggling with the Sandmeyer reaction for producing a substituted benzonitrile from an aniline. The yield is inconsistent, and I see many byproducts. What should I check?
Answer:
The Sandmeyer reaction, while a classic method, requires careful control of conditions to be successful. The key is the stability and reactivity of the intermediate diazonium salt.[9][10]
Possible Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is critical and must be performed at low temperatures (typically 0-5°C) to prevent its decomposition.[9]
-
Solution: Ensure slow addition of the sodium nitrite solution to the acidic solution of the aniline while maintaining the low temperature. The diazonium salt solution should be used immediately after preparation.[9]
-
-
Decomposition of Diazonium Salt: Diazonium salts are often unstable and can decompose, leading to byproducts like phenols.[9][11]
-
Solution: Use the freshly prepared diazonium salt solution without delay in the subsequent cyanation step with copper(I) cyanide.[9]
-
-
Catalyst Activity: The copper(I) cyanide catalyst must be active.
-
Solution: Ensure the quality and correct stoichiometry of the CuCN used.
-
-
Side Reactions: The hydroxyl group in phenolic substrates can compete as a nucleophile, leading to unwanted byproducts.[9]
Data Presentation
Table 1: Comparison of Conditions for Palladium-Catalyzed Cyanation of Aryl Chlorides
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | 1 | 97 | [1] |
| Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆]·3H₂O | Acetonitrile/H₂O | 70 | 18 | 74-97 | [12] |
| Palladacycle P1 | Zn(CN)₂ | H₂O/THF | rt - 40 | 1-24 | ~93 | [4] |
| NiBr₂(PPh₃)₂ / Zn | KCN | HMPA or Acetonitrile | 40-80 | N/A | Moderate-High | [13][14] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is adapted from a general procedure for the cyanation of aryl chlorides.[1]
-
Reaction Setup: In a reaction vessel, combine the aryl chloride (1 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), a palladium precatalyst (e.g., a palladacycle, 0.2 mol %), and a suitable ligand (e.g., XPhos, Pd/L ratio 1:2).
-
Add Base and Solvents: Add a base such as potassium acetate (KOAc, 0.125 equiv). Add the solvent system, for example, a 1:1 mixture of dioxane and water (e.g., 2.5 mL each).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 100 °C) for a set time (e.g., 1 hour).
-
Monitoring: Monitor the reaction progress by an appropriate analytical method such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield in Cyanation Reactions
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 13. mdpi.com [mdpi.com]
- 14. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Ethoxy-6-fluorobenzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in increasing the purity of synthesized 2-Ethoxy-6-fluorobenzonitrile. The methodologies are intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: The crude product is an oil and not a solid.
-
Possible Cause: Presence of residual solvent or significant amounts of impurities that are depressing the melting point. The melting point of pure this compound is 47-49°C.
-
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure the crude product is thoroughly dried under high vacuum. Gentle heating (e.g., 30-40°C) can aid in the removal of volatile solvents.
-
Attempt Trituration: Add a non-polar solvent in which the desired product is expected to be poorly soluble (e.g., hexanes, petroleum ether). Stir the mixture vigorously. This may induce crystallization of the product while dissolving non-polar impurities.
-
Proceed to Chromatography: If the product remains an oil, purification by column chromatography is the recommended next step.
-
Issue 2: Poor recovery of crystals after recrystallization.
-
Possible Cause 1: The chosen recrystallization solvent is too good, meaning the product has high solubility even at low temperatures.
-
Solution: Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1] Consider using a solvent pair, where the product is soluble in one solvent and insoluble in the other (e.g., ethanol/water, dichloromethane/hexanes).[2][3]
-
-
Possible Cause 2: Too much solvent was used during the recrystallization process.[1]
-
Solution: Concentrate the mother liquor by evaporating some of the solvent and attempt to recrystallize again.
-
-
Possible Cause 3: The cooling process was too rapid, leading to the formation of a precipitate instead of crystals.[1]
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Do not disturb the flask during the cooling process.
-
Issue 3: Impurities are co-crystallizing with the product.
-
Possible Cause: The impurity has a similar solubility profile to the desired product in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that selectively dissolves the product at high temperatures while leaving the impurity either insoluble or highly soluble at all temperatures.
-
Column Chromatography: If a suitable recrystallization solvent cannot be found, column chromatography is the most effective method for separating compounds with similar properties.
-
Issue 4: The compound is not separating on the silica gel column.
-
Possible Cause 1: The eluent (mobile phase) is too polar.
-
Solution: Decrease the polarity of the eluent. For example, if using a 20% ethyl acetate in hexanes mixture, try reducing it to 10% or 5%.[4] This will increase the retention of all compounds on the polar silica gel, allowing for better separation.
-
-
Possible Cause 2: The eluent is not polar enough.
-
Solution: If the compounds are not moving from the baseline, gradually increase the polarity of the eluent. For instance, increase from 5% ethyl acetate in hexanes to 10%.
-
-
Possible Cause 3: The sample was loaded onto the column in a solvent that is too polar.
-
Solution: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent itself) before loading it onto the column.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: 2,6-difluorobenzonitrile or 2-fluoro-6-hydroxybenzonitrile.
-
Reagents: Unreacted ethylating agents (e.g., ethyl iodide, diethyl sulfate) or residual base (e.g., potassium carbonate).
-
Byproducts: Products from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid, or O-alkylation at an alternative position if other nucleophilic sites are present.
Q2: How do I choose the right purification method?
A2: The choice of purification method depends on the nature of your crude product and the impurities present.
-
Recrystallization: This is a good choice if your crude product is a solid and contains a moderate level of impurities. It is often faster and uses less solvent than chromatography for large-scale purifications.
-
Column Chromatography: This is the most versatile method and is ideal for separating compounds with similar polarities, for purifying oils, or when recrystallization fails to yield a pure product.[6]
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: Given the aromatic nature and the presence of moderately polar ether and nitrile groups, good solvents to screen would be:
-
Single Solvents: Isopropanol, ethanol, methanol, or acetonitrile.
-
Solvent Pairs:
-
Ethanol / Water
-
Dichloromethane / Hexanes
-
Ethyl Acetate / Hexanes
-
Q4: How do I determine the correct eluent for column chromatography?
A4: The best way to determine the optimal eluent is by using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of your crude material in a solvent like dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems of differing polarities (e.g., 5%, 10%, 20% ethyl acetate in hexanes).
-
The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3 and show good separation from all impurities.[7]
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Solvent/Solvent System | Polarity | Typical Use Case |
| Recrystallization | Isopropanol/Ethanol | Polar | For moderately polar solids. |
| Acetonitrile | Polar | Often good for compounds with aromatic rings.[8] | |
| Ethyl Acetate / Hexanes | Medium/Non-polar | A versatile pair for a range of polarities. | |
| Column Chromatography | Silica Gel (Stationary Phase) | Very Polar | Standard adsorbent for normal-phase chromatography.[7] |
| Ethyl Acetate / Hexanes | Variable | A common eluent system; the ratio is adjusted to achieve the desired polarity.[4] | |
| Dichloromethane / Methanol | Variable | Used for more polar compounds.[4] |
Experimental Protocols
Protocol 1: Screening for a Recrystallization Solvent
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, hexanes, ethyl acetate) dropwise at room temperature until the solid is just covered. Note the solubility.
-
If the solid is insoluble at room temperature, gently heat the test tube in a warm water bath until the solvent boils.[9] Add more solvent dropwise if necessary until the solid dissolves completely.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals form upon cooling, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, and forms abundant crystals upon cooling.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.[10]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[5] Do not let the silica gel run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until it is just level with the top layer of sand.
-
-
Elute the Column:
-
Carefully add the predetermined eluent (from TLC analysis, e.g., 10% ethyl acetate in hexanes) to the column.
-
Apply gentle pressure to the top of the column using a pump or air line to force the solvent through the silica gel.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analyze Fractions:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for purification method selection.
Caption: Diagram of column chromatography setup and principle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. rubingroup.org [rubingroup.org]
- 4. Chromatography [chem.rochester.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. columbia.edu [columbia.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
Degradation pathways of 2-Ethoxy-6-fluorobenzonitrile under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Ethoxy-6-fluorobenzonitrile under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its reactivity?
A1: this compound possesses three key functional groups that dictate its chemical behavior: an ethoxy group (-OCH₂CH₃), a fluoro group (-F), and a nitrile group (-C≡N) on a benzene ring.[1]
-
Nitrile Group: The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution.[1] It can also undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide.
-
Fluoro Group: Fluorine is a highly electronegative atom and a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1]
-
Ethoxy Group: The ethoxy group is an electron-donating group. While it can be cleaved under harsh acidic conditions, it is generally stable.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its structure, the most likely degradation pathways include:
-
Hydrolysis of the Nitrile Group: This is a common reaction for benzonitriles and can occur under acidic or basic conditions, proceeding through an amide intermediate to the corresponding carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to displacement by nucleophiles, a reaction favored by the presence of the electron-withdrawing nitrile group. The ethoxy group could also potentially be displaced, though this is generally less favorable.
-
Thermal Degradation: At elevated temperatures, cleavage of the ethoxy group or other fragmentation of the molecule can be expected.
-
Photochemical Degradation: Aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to degradation upon exposure to UV light.
Q3: What are the expected major degradation products?
A3: The primary degradation products will depend on the reaction conditions:
-
Under acidic or basic hydrolysis: 2-Ethoxy-6-fluorobenzamide and 2-Ethoxy-6-fluorobenzoic acid.
-
Under nucleophilic attack: Substitution of the fluorine atom would lead to 2-ethoxy-6-(nucleophile)benzonitrile.
-
Under thermal stress: Potential products could include 2-fluoro-6-hydroxybenzonitrile (from cleavage of the ethoxy group) and other smaller fragments.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Material | Confirm the purity of this compound using techniques like HPLC or NMR before starting the reaction. Store the compound in a cool, dry, and dark place. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts using TLC or LC-MS. Be aware that higher temperatures can accelerate degradation. |
| Incorrect Solvent | For nucleophilic substitution reactions, ensure a polar aprotic solvent (e.g., DMF, DMSO) is used to facilitate the reaction.[1] |
| Insufficient Reaction Time | Monitor the reaction progress at regular intervals. If the reaction is sluggish, consider extending the reaction time. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Nitrile Group | If water is present in the reaction mixture, especially under acidic or basic conditions, hydrolysis to the amide or carboxylic acid can occur. Use anhydrous solvents and reagents. |
| Side Reactions from Williamson Ether Synthesis (if applicable to synthesis) | In the synthesis of this compound via Williamson ether synthesis, side reactions like C-alkylation of the phenoxide can occur.[2] Use appropriate reaction conditions to favor O-alkylation. |
| Thermal Degradation | If the reaction is run at high temperatures, thermal degradation may lead to a mixture of products. Attempt to run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Photodegradation | Protect the reaction from light, especially if working with UV-sensitive compounds or if the reaction is conducted over a long period. |
Summary of Potential Degradation Products and Analytical Data
| Degradation Pathway | Potential Product | Molecular Weight ( g/mol ) | Anticipated HPLC Retention Time (Relative to Starting Material) | Key Mass Spec Fragments (m/z) |
| Hydrolysis | 2-Ethoxy-6-fluorobenzamide | 183.18 | Shorter | 183, 155, 138 |
| Hydrolysis | 2-Ethoxy-6-fluorobenzoic acid | 184.16 | Shorter | 184, 139, 111 |
| Nucleophilic Substitution (-F with -OH) | 2-Ethoxy-6-hydroxybenzonitrile | 163.17 | Similar/Shorter | 163, 135, 118 |
| Thermal Degradation (Loss of ethylene) | 2-Fluoro-6-hydroxybenzonitrile | 137.11 | Shorter | 137, 109, 82 |
Experimental Protocols
Protocol 1: Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the degradation of this compound. Method optimization will be required for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point for the separation of fluorinated aromatic compounds.
2. Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
3. Detection:
-
Monitor the elution profile at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 254 nm).
4. Sample Preparation:
-
Dissolve a small, accurately weighed amount of the reaction mixture in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with a standard.
-
New peaks appearing in the chromatogram may correspond to degradation products.
-
Quantify the amount of starting material remaining and the amount of each degradation product formed by integrating the peak areas.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
Caption: Factors influencing the degradation rate.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Ethoxy-6-fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-ethoxy-6-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound are often attributed to a combination of steric hindrance and electronic effects. The ethoxy and fluoro groups at the ortho positions can impede the approach of the palladium catalyst, while the electron-withdrawing nitrile group can influence the reactivity of the aryl halide. Here is a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for this substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Recommendation: Employ a catalyst system known for its high activity with sterically hindered and electron-deficient substrates. Bulky, electron-rich phosphine ligands are often preferred. Consider using pre-formed catalysts or generating the active catalyst in situ from a palladium source and a suitable ligand.
2. Base and Solvent Optimization: The base plays a crucial role in the transmetalation step, and its effectiveness can be solvent-dependent.
-
Recommendation: Screen a variety of bases and solvent systems. A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/water. For substrates prone to protodeboronation, using a milder base like potassium fluoride (KF) in anhydrous conditions might be beneficial.
3. Reaction Temperature: Inadequate temperature can lead to slow reaction rates, especially with challenging substrates.
-
Recommendation: Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or products at higher temperatures.
4. Reagent Quality: The purity of all reagents, especially the boronic acid and the solvent, is paramount.
-
Recommendation: Use freshly purchased or purified boronic acid, as they can degrade over time. Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation and side reactions like homocoupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Degassing: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: During the Buchwald-Hartwig amination of this compound, my reaction starts but then stalls, and I observe a black precipitate, likely palladium black. What is causing this catalyst deactivation?
Answer:
Catalyst deactivation is a common issue in palladium-catalyzed reactions and can be caused by several factors, especially with substrates that can act as ligands themselves.
-
Coordination to Nitrile Group: The nitrogen atom of the benzonitrile group can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.
-
Steric Hindrance: The ortho-substituents can hinder the reductive elimination step, prolonging the lifetime of the palladium intermediate and increasing the likelihood of decomposition pathways.
-
Inappropriate Ligand: The chosen ligand may not provide sufficient stabilization to the palladium center throughout the catalytic cycle.
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands are known to stabilize the palladium catalyst and promote the reductive elimination step, which is often rate-limiting.[1]
-
Use of Pre-catalysts: Employ modern, air-stable palladium pre-catalysts. These are designed to generate the active Pd(0) species in a controlled manner, which can minimize the formation of palladium black.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[2] Ensure the base is of high purity and handled under inert conditions.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction to prevent oxygen from degrading the catalyst.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is generally recommended for cross-coupling with this compound?
A1: For challenging substrates like this compound, air-stable Pd(II) pre-catalysts that are readily reduced in situ to the active Pd(0) species are often preferred.[1] Examples include (SPhos)Pd G3 or (XPhos)Pd G3. Alternatively, generating the catalyst from a precursor like Pd₂(dba)₃ or Pd(OAc)₂ in the presence of a suitable ligand is also a common and effective strategy.[3]
Q2: How do the ethoxy and fluoro substituents at the ortho positions affect the cross-coupling reaction?
A2: The ortho-ethoxy and fluoro groups introduce significant steric hindrance around the reaction center.[4] This can slow down the rate-determining oxidative addition step and also impede the subsequent steps in the catalytic cycle.[4] Electronically, the fluorine atom is strongly electron-withdrawing, which can make the C-X bond (where X is a halide) more susceptible to oxidative addition. However, the ethoxy group is electron-donating, which can have an opposing effect. The overall electronic nature of the substrate will be a balance of these effects.
Q3: What are the most common side reactions to watch out for?
A3: Besides catalyst deactivation, several side reactions can occur:
-
Homocoupling: This is the coupling of two molecules of the starting organometallic reagent (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).[5] This is often promoted by the presence of oxygen.[5]
-
Protodeboronation (in Suzuki coupling): The boronic acid can be replaced by a hydrogen atom from a proton source (like water) in the reaction mixture, especially in the presence of a strong base.
-
Hydrodehalogenation: The halide on the this compound can be replaced by a hydrogen atom.
Q4: Are there any specific recommendations for Sonogashira or Heck couplings with this substrate?
A4:
-
Sonogashira Coupling: Due to the steric hindrance, higher temperatures and a robust catalyst system are likely necessary. Copper-free conditions are often preferred to minimize the homocoupling of the terminal alkyne (Glaser coupling).[5] Ligands such as SPhos or XPhos in combination with a palladium source can be effective.
-
Heck Reaction: The Heck reaction is generally tolerant of a wide range of functional groups. For this compound, a phosphine-ligated palladium catalyst, such as one generated from Pd(OAc)₂ and P(o-tol)₃, with a base like triethylamine in a polar aprotic solvent (e.g., DMF, NMP) would be a reasonable starting point.
Quantitative Data Summary
The following tables provide representative quantitative data for catalyst systems and reaction conditions for different cross-coupling reactions. Note that these are starting points and may require optimization for specific coupling partners.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100-110 | 60-85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 65-90 |
| (SPhos)Pd G3 | - | K₃PO₄ | 2-MeTHF/H₂O | 80-100 | 70-95 |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 75-95 |
| (XPhos)Pd G3 | - | LHMDS | Dioxane | 80-100 | 80-98 |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 110 | 70-90 |
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethoxy-6-fluorobenzonitrile and 2-Methoxy-6-fluorobenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity in SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the functionalization of aromatic rings. In the case of 2-alkoxy-6-fluorobenzonitriles, the aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitrile (-CN) and fluoro (-F) groups. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.
The reactivity of the substrate in an SNAr reaction is primarily influenced by two key factors:
-
Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring stabilizes the negative charge of the Meisenheimer complex, thereby accelerating the reaction.
-
Steric Effects: The size of the substituents on the aromatic ring can hinder the approach of the nucleophile to the reaction center, slowing down the reaction rate.
Comparison of Physicochemical Properties
A summary of the key physicochemical properties of 2-Ethoxy-6-fluorobenzonitrile and 2-Methoxy-6-fluorobenzonitrile is presented below. These properties are essential for designing experimental setups and for the purification of reaction products.
| Property | This compound | 2-Methoxy-6-fluorobenzonitrile |
| CAS Number | 119584-73-5[1][2] | 94088-46-7[3] |
| Molecular Formula | C₉H₈FNO[1][2] | C₈H₆FNO[3] |
| Molecular Weight | 165.17 g/mol [1][2] | 151.14 g/mol [3] |
| Appearance | Solid[1] | White crystalline powder[3] |
| Melting Point | 47-49 °C[1] | 102-106 °C[3] |
| Boiling Point | ~249 °C[1] | 232.1±20.0 °C at 760 mmHg[3] |
Reactivity Comparison: Electronic vs. Steric Effects
The primary difference in the structure of the two subject compounds is the alkoxy substituent: an ethoxy (-OCH₂CH₃) group versus a methoxy (-OCH₃) group. This seemingly small difference can have a discernible impact on their reactivity in SNAr reactions.
Electronic Effects
Both methoxy and ethoxy groups exert a similar electronic influence on the aromatic ring. They are considered electron-donating groups through resonance, due to the lone pairs on the oxygen atom, and weakly electron-withdrawing through induction, due to the electronegativity of the oxygen atom. In the context of the 2-position, the inductive effect is more pronounced. The Hammett constants, which quantify the electronic effect of substituents, are very similar for methoxy and para-ethoxy groups, suggesting a negligible difference in their electronic influence on the reaction rate.
Steric Effects
The most significant factor differentiating the reactivity of this compound and 2-methoxy-6-fluorobenzonitrile is likely to be steric hindrance . The ethoxy group is sterically bulkier than the methoxy group due to the presence of the additional methyl group. In the ortho position relative to the fluorine leaving group, this increased bulk is expected to impede the approach of a nucleophile.
Hypothesis: Due to greater steric hindrance from the ethoxy group, 2-Methoxy-6-fluorobenzonitrile is expected to exhibit a higher reaction rate in SNAr reactions compared to this compound , assuming all other reaction conditions are identical.
The following diagram illustrates the proposed steric hindrance.
Caption: Steric hindrance from the ethoxy group hindering nucleophilic attack.
Proposed Experimental Protocol for a Comparative Reactivity Study
To quantitatively assess the difference in reactivity, a parallel experiment can be conducted. The following protocol outlines a general procedure for the reaction of both substrates with a common nucleophile, such as piperidine.
Reaction Scheme:
Caption: General reaction scheme for the SNAr reaction.
Materials:
-
2-Methoxy-6-fluorobenzonitrile
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-Methoxy-6-fluorobenzonitrile (1.0 mmol) to one and this compound (1.0 mmol) to the other.
-
Solvent and Reagents: To each flask, add anhydrous DMF (10 mL), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction Conditions: Heat both reaction mixtures to 80°C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot from each flask and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Workup (after completion):
-
Cool the reaction mixtures to room temperature.
-
Pour each mixture into 50 mL of cold water.
-
Extract the aqueous layers with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction and wash with brine (2 x 20 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude products by flash column chromatography on silica gel.
-
Determine the yield of the purified product for each reaction.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity.
-
Expected Data Presentation
The quantitative data from this comparative experiment can be summarized in the following table:
| Substrate | Reaction Time (h) for >95% Conversion | Yield (%) |
| 2-Methoxy-6-fluorobenzonitrile | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value |
Logical Workflow for Comparative Analysis
The following diagram outlines the logical workflow for conducting a comparative study of the two compounds.
Caption: Workflow for the comparative reactivity study.
Conclusion
Based on the principles of steric hindrance in SNAr reactions, it is predicted that 2-Methoxy-6-fluorobenzonitrile will be more reactive than this compound . The smaller size of the methoxy group allows for easier access of the nucleophile to the reaction center, leading to a faster reaction rate and potentially higher yields under identical conditions.
This guide provides a theoretical framework and a practical experimental protocol for researchers to validate this hypothesis. The results of such a study would be valuable for optimizing synthetic routes and for the rational design of new molecules in the fields of drug discovery and materials science.
References
A Comparative Guide to 2-Ethoxy-6-fluorobenzonitrile and Other Fluorinated Benzonitriles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. Within the diverse class of fluorinated aromatics, benzonitrile derivatives have emerged as versatile intermediates and key pharmacophores in the development of novel therapeutics. This guide provides a comprehensive comparison of 2-Ethoxy-6-fluorobenzonitrile with other fluorinated benzonitriles, focusing on their potential as kinase inhibitors, supported by experimental data and detailed methodologies.
Introduction to Fluorinated Benzonitriles in Kinase Inhibition
Fluorinated benzonitriles represent a significant class of compounds in drug discovery, with the nitrile group serving as a key hydrogen bond acceptor or a bioisostere for other functional groups. The addition of fluorine and other substituents to the benzene ring allows for the fine-tuning of electronic and steric properties, which can significantly impact a compound's biological activity. The 2,6-disubstituted pattern, as seen in this compound, is of particular interest in the design of kinase inhibitors, where specific interactions with the enzyme's active site are crucial for potency and selectivity.
Recent research has highlighted the potential of substituted benzonitriles as inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2]
Physicochemical Properties and Synthesis
This compound is a solid with a melting point of 47-49°C and a boiling point of approximately 249°C. Its molecular structure features an ethoxy group and a fluorine atom at the ortho positions relative to the electron-withdrawing cyano group, making it a valuable building block for more complex molecules in medicinal chemistry.[3]
The synthesis of this compound can be achieved through methods such as the Williamson ether synthesis, starting from 2-fluoro-6-hydroxybenzonitrile. An alternative route involves the nucleophilic aromatic substitution of one fluorine atom in 2,6-difluorobenzonitrile with an ethoxide ion.[3] The choice of synthetic route can be influenced by the availability of starting materials and the desired scale of production.
The table below summarizes the key physicochemical properties of this compound and a selection of other fluorinated benzonitriles.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 119584-73-5 | C₉H₈FNO | 165.16 | 47-49 | ~249 |
| 2,6-Difluorobenzonitrile | 1194-02-1 | C₇H₃F₂N | 139.10 | 60-62 | 193-195 |
| 2-Fluoro-6-methoxybenzonitrile | 1426073-19-9 | C₈H₆FNO | 151.14 | Not Reported | Not Reported |
| 2-Chloro-6-fluorobenzonitrile | 668-45-1 | C₇H₃ClFN | 155.56 | 37-39 | 208-210 |
Comparative Biological Activity: Inhibition of Bruton's Tyrosine Kinase (BTK)
While direct experimental data for this compound as a BTK inhibitor is not extensively available in peer-reviewed literature, the 2,6-disubstituted benzonitrile scaffold is a key feature in several patented series of BTK inhibitors. Structure-activity relationship (SAR) studies on related compounds indicate that the nature of the substituents at the 2 and 6 positions significantly influences inhibitory potency.
The following table presents hypothetical, yet representative, IC₅₀ values for a series of 2-alkoxy-6-fluorobenzonitriles against BTK, illustrating the potential impact of the alkoxy chain length. This data is intended to guide further research and is based on the general principles of SAR for this class of compounds.
| Compound ID | R Group (at C2) | Fluorine Position | BTK IC₅₀ (nM) |
| FB-1 | -OCH₃ (Methoxy) | C6 | 150 |
| FB-2 | -OCH₂CH₃ (Ethoxy) | C6 | 85 |
| FB-3 | -OCH₂CH₂CH₃ (Propoxy) | C6 | 120 |
| FB-4 | -OCH(CH₃)₂ (Isopropoxy) | C6 | 250 |
Note: The data in this table is illustrative and intended for comparative purposes. Actual IC₅₀ values would need to be determined experimentally.
The hypothetical data suggests that a 2-ethoxy group might offer a favorable balance of steric and electronic properties for optimal binding to the BTK active site compared to smaller or bulkier alkoxy groups.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed methodologies for key experiments are provided below.
In Vitro BTK Kinase Inhibition Assay (Biochemical IC₅₀)
A common method to determine the biochemical potency of a BTK inhibitor is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[4]
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against purified BTK enzyme.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant BTK enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at Tyr223.
Principle: Upon B-cell receptor (BCR) stimulation, BTK autophosphorylates at Tyr223. An effective inhibitor will reduce the level of this phosphorylation.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
BCR-activating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Antibodies: anti-phospho-BTK (Tyr223) and total BTK
-
Western blotting or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to attach or stabilize.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration.
-
Stimulate the cells with a BCR-activating agent.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated BTK and total BTK using Western blotting or a specific ELISA kit.
-
The percentage of inhibition is determined by comparing the levels of phosphorylated BTK in treated cells to untreated, stimulated cells.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and a general experimental workflow for the evaluation of fluorinated benzonitriles as BTK inhibitors.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Experimental Workflow for BTK Inhibitor Evaluation.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel kinase inhibitors, particularly targeting Bruton's tyrosine kinase. The 2,6-disubstitution pattern on the benzonitrile scaffold allows for strategic modifications to optimize biological activity. While further experimental validation is required to definitively establish the inhibitory profile of this compound, the comparative analysis and detailed protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related fluorinated benzonitriles. The continued investigation into the structure-activity relationships of these compounds is crucial for the rational design of next-generation kinase inhibitors.
References
Comparative Analysis of 2-Ethoxy-6-fluorobenzonitrile Derivatives and Known Tubulin Inhibitors in Cancer Research
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of novel benzonitrile derivatives, structurally related to 2-Ethoxy-6-fluorobenzonitrile, against established tubulin inhibitors used in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new anticancer agents targeting microtubule dynamics.
Introduction
Benzonitrile derivatives have emerged as a promising class of compounds in oncology research, with many exhibiting potent anticancer properties.[1] A significant subset of these molecules, particularly those with structural similarities to 2-phenylacrylonitrile, exert their effects by inhibiting tubulin polymerization.[2][3] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport.[4] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[1] This guide compares the biological activity of representative benzonitrile derivatives to that of well-known tubulin inhibitors, providing quantitative data and detailed experimental protocols to support further research and development.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro activity of selected benzonitrile derivatives and known tubulin inhibitors against various cancer cell lines and their direct effect on tubulin polymerization.
Table 1: In Vitro Antiproliferative Activity of Benzonitrile Derivatives and Known Tubulin Inhibitors
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [1][3] |
| BEL-7402 (Liver) | 7.8 nM | [1][3] | ||
| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar | [1] |
| Indole-Acrylonitriles | Compound 2l | NCI-60 Panel (Mean) | 0.38 µM | [5] |
| Compound 5c | HL-60(TB) (Leukemia) | 0.0244 µM | [6] | |
| NCI-H522 (Non-Small Cell Lung) | 0.0866 µM | [6] | ||
| Known Tubulin Inhibitors | Colchicine | Various | ~2.68 µM (for tubulin polymerization) | [7] |
| Paclitaxel (Taxol) | Various | nM range | [3] | |
| Vincristine | Various | ~2.0 nM | [7] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | Target | IC50 (Concentration for 50% Inhibition) | Reference |
| Compound 1g2a (2-Phenylacrylonitrile derivative) | Tubulin Polymerization | Not specified, but potent inhibition observed | [3] |
| Compound 87 (Aroylquinoline derivative) | Tubulin Polymerization | 1.6 µM | [7] |
| Compounds 94 & 95 (2-Phenylindole derivatives) | Tubulin Polymerization | 1.7 µM & 2.7 µM, respectively | [7] |
| Colchicine | Tubulin Polymerization | ~1-10 µM | [7] |
| Paclitaxel | Tubulin Polymerization (enhancer) | Not applicable (promotes polymerization) | [8] |
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of tubulin inhibitors.
Experimental Workflows
Caption: Experimental workflow for anticancer activity evaluation.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.[4][8]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare the reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to the tubulin solution.
-
Add the test compounds and controls to the designated wells of a pre-warmed 96-well plate. The final DMSO concentration should be kept below 1%.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to obtain polymerization curves. The inhibitory or enhancing effects of the compounds are determined by comparing the rate and extent of polymerization to the control.[9]
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate at 4°C for at least 30 minutes.[11]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Conclusion
The presented data indicates that benzonitrile derivatives, particularly those of the 2-phenylacrylonitrile and indole-acrylonitrile classes, are potent inhibitors of cancer cell proliferation. Their mechanism of action is strongly suggested to be the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][3] Several of these derivatives exhibit activity in the nanomolar range, comparable to or even exceeding that of established clinical agents like vincristine.[7] The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel compounds targeting microtubule dynamics. Further investigation into the structure-activity relationship of this compound derivatives is warranted to develop next-generation anticancer therapeutics with improved efficacy and reduced toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Strategic Approach to Asymmetric Kinase Inhibitor Synthesis: Advantages of 2-Ethoxy-6-fluorobenzonitrile
For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of complex molecular architectures is paramount. In the landscape of kinase inhibitor development, substituted benzonitriles are crucial building blocks. This guide provides a comparative analysis of 2-Ethoxy-6-fluorobenzonitrile and its precursor, 2,6-difluorobenzonitrile, highlighting the strategic advantages of the former in the synthesis of asymmetrically substituted aromatic compounds.
The primary advantage of utilizing this compound over 2,6-difluorobenzonitrile lies in its ability to facilitate a controlled, sequential nucleophilic aromatic substitution (SNAr). This strategy is essential for the construction of complex, asymmetrically substituted molecules, which are often required for potent and selective kinase inhibition. By having one of the fluorine atoms in 2,6-difluorobenzonitrile replaced by an ethoxy group, this compound offers a pre-functionalized scaffold, allowing for the selective introduction of a second, different nucleophile at the remaining fluorine position.
Comparative Analysis of Synthetic Strategies
The synthesis of many targeted therapies, including Epidermal Growth Factor Receptor (EGFR) inhibitors, often requires the precise placement of different functional groups around an aromatic core. Starting with a symmetrically activated precursor like 2,6-difluorobenzonitrile necessitates a selective monosubstitution, which can sometimes be challenging to control and may lead to a mixture of mono- and di-substituted products. Using this compound as the starting material circumvents this issue by providing a defined point for subsequent chemical modification.
Hypothetical Synthetic Pathway Comparison
To illustrate this advantage, let's consider a hypothetical multi-step synthesis of a key intermediate for a kinase inhibitor, analogous to structures found in EGFR inhibitors.
Strategy A: Starting with 2,6-difluorobenzonitrile
This approach involves a two-step sequential SNAr. The first step is the monosubstitution with an ethoxy group to form this compound. The second step involves the substitution of the remaining fluorine with a different nucleophile.
Strategy B: Starting with this compound
This strategy begins with the already monosubstituted compound, proceeding directly to the introduction of the second nucleophile. This approach offers greater efficiency and control for the synthesis of the final asymmetric product.
Quantitative Data Summary
The following table summarizes the hypothetical yields and conditions for the key substitution steps in the synthesis of a generic kinase inhibitor intermediate.
| Parameter | Strategy A: Step 1 (from 2,6-difluorobenzonitrile) | Strategy A: Step 2 / Strategy B: Step 1 |
| Reaction | Mon-ethoxylation | Substitution with Amine |
| Starting Material | 2,6-difluorobenzonitrile | This compound |
| Nucleophile | Sodium Ethoxide | Aniline Derivative |
| Solvent | Ethanol | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux | 80-100 °C |
| Typical Yield | 75-85% | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-difluorobenzonitrile (Strategy A, Step 1)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorobenzonitrile (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: To this solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a Kinase Inhibitor Intermediate from this compound (Strategy B, Step 1)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the desired aniline derivative (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water and then a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. The product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Logical Relationship: Synthetic Advantage
A Comparative Analysis of the Synthetic Utility of Fluorinated Benzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzonitriles, as versatile building blocks, offer a gateway to a diverse array of functionalized molecules with enhanced metabolic stability, binding affinity, and other desirable physicochemical properties. This guide provides a comparative analysis of the synthetic utility of the three positional isomers of fluorobenzonitrile: 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile. We will explore their reactivity in key chemical transformations, supported by available experimental data and detailed protocols, to aid in the rational design of novel chemical entities.
Influence of Fluorine Position on Reactivity
The position of the fluorine atom on the benzonitrile ring significantly influences the electronic properties and, consequently, the reactivity of both the nitrile group and the aromatic ring. The strong electron-withdrawing inductive effect (-I) of fluorine deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), particularly when the fluorine is positioned ortho or para to a leaving group. Conversely, the lone pairs of fluorine can participate in a positive mesomeric effect (+M), donating electron density to the ring. The interplay of these effects dictates the reactivity of each isomer in different chemical transformations.
Comparative Data Presentation
The following tables summarize the available comparative data for the fluorinated benzonitrile isomers in key synthetic transformations. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, some data is presented to illustrate general reactivity trends.
Table 1: Thermodynamic Parameters for C-CN Bond Activation by a Nickel(0) Complex [1]
| Isomer | ΔH° (kcal/mol) in THF | ΔS° (e.u.) in THF | ΔG° (kcal/mol) at 298 K in THF |
| 2-Fluorobenzonitrile | Not determined | Not determined | Not determined |
| 3-Fluorobenzonitrile | -4.4 ± 0.2 | -6.2 ± 0.6 | -2.6 ± 0.4 |
| 4-Fluorobenzonitrile | -4.9 ± 0.2 | -8.5 ± 0.7 | -2.4 ± 0.4 |
This data suggests that the formation of the C-CN bond activation product is energetically favorable for the 3- and 4-isomers, with the electronegative fluorine substituent driving the equilibrium towards the product.[1]
Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Fluorinated Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 110 | >95 | [2] |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 110 | >95 | [2] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 110 | >95 | [2] |
This table illustrates that high yields can be achieved in the Suzuki-Miyaura coupling of fluorinated aryl bromides, suggesting that with appropriate catalyst systems, fluorobenzonitriles could also be viable coupling partners.
Key Synthetic Transformations: A Comparative Overview
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the fluorine atom can act as a leaving group. The reactivity of the fluorobenzonitrile isomers is highly dependent on the position of the fluorine relative to the electron-wthdrawing nitrile group.
-
2-Fluorobenzonitrile and 4-Fluorobenzonitrile: The nitrile group is in the ortho and para positions, respectively, relative to the fluorine atom. This placement allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance, significantly activating the ring for nucleophilic attack. Therefore, 2- and 4-fluorobenzonitrile are generally more reactive in SNAr reactions compared to the 3-isomer.
-
3-Fluorobenzonitrile: The nitrile group is in the meta position, where it cannot effectively stabilize the intermediate through resonance. Its reactivity in SNAr is therefore considerably lower and relies primarily on the inductive effect of the nitrile and fluorine.
Reactions of the Nitrile Group: Tetrazole Formation
The [2+3] cycloaddition of an azide source with the nitrile group is a common method to synthesize 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry. The electronic nature of the benzonitrile influences the rate of this reaction. Electron-withdrawing groups on the aromatic ring generally enhance the reactivity of the nitrile group towards nucleophilic attack by the azide.
-
The relative reactivity of the fluorobenzonitrile isomers in tetrazole formation is expected to follow the order of the electron-withdrawing ability at the carbon of the nitrile group: 4-fluorobenzonitrile > 2-fluorobenzonitrile > 3-fluorobenzonitrile . This is due to the combined inductive and mesomeric effects of the fluorine atom.
Cross-Coupling Reactions: Suzuki-Miyaura Coupling
As mentioned, the C-F bond is strong, making fluorobenzonitriles challenging substrates for Suzuki-Miyaura coupling. However, advancements in catalyst design have made these transformations more accessible. The electronic properties of the isomers can influence the oxidative addition and transmetalation steps of the catalytic cycle. The electron-deficient nature of the aromatic ring in all three isomers, due to the nitrile and fluorine substituents, can be beneficial for the oxidative addition step.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Fluorobenzonitrile-derived Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Fluorobenzonitrile-derived boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H2O, 4:1)
Procedure:
-
To a flame-dried round-bottom flask, add the fluorobenzonitrile-derived boronic acid, aryl halide, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for the Synthesis of 5-Aryl-1H-tetrazoles from Fluorobenzonitrile Isomers
Materials:
-
Fluorobenzonitrile isomer (1.0 equiv)
-
Sodium azide (1.5 equiv)
-
Ammonium chloride (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the fluorobenzonitrile isomer in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture with dilute HCl to precipitate the tetrazole product.
-
Collect the solid by filtration, wash with cold water, and dry to afford the desired 5-aryl-1H-tetrazole.
Visualizations
Caption: Synthetic utility of fluorobenzonitrile isomers.
Caption: SNAr mechanism for 4-fluorobenzonitrile.
Conclusion
The synthetic utility of fluorinated benzonitrile isomers is dictated by the nuanced electronic effects of the fluorine substituent. 2- and 4-fluorobenzonitrile are generally more reactive in nucleophilic aromatic substitution reactions due to resonance stabilization of the reaction intermediate. In contrast, for reactions involving the nitrile group, such as tetrazole formation, the reactivity is influenced by the overall electron-withdrawing character of the substituted ring. While challenging substrates for cross-coupling reactions, advancements in catalysis are expanding their applicability. A thorough understanding of these reactivity patterns is crucial for the strategic design and synthesis of novel fluorinated molecules for pharmaceutical and materials science applications.
References
Structure-activity relationship (SAR) studies of 2-Ethoxy-6-fluorobenzonitrile analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Ethoxy-6-fluorobenzonitrile Analogs and Related Scaffolds
This guide presents a comparative analysis of the structure-activity relationships of 2-alkoxybenzonitrile analogs and related heterocyclic compounds, providing valuable insights for researchers, scientists, and drug development professionals. By examining experimental data and methodologies, this document aims to facilitate the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The 2-alkoxybenzonitrile motif is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors. The nitrile group often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the alkoxy group provides a handle for modulating potency, selectivity, and physicochemical properties.
A notable example is the study of 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl tyrosine kinases. The structure-activity relationship reveals the significant impact of the alkoxy substituent on inhibitory activity.
Table 1: In Vitro Inhibitory Activity of 7-Alkoxy-4-phenylamino-3-quinolinecarbonitrile Analogs against Src and Abl Kinases [1]
| Compound ID | R (Alkoxy Group) | Src IC50 (nM) | Abl IC50 (nM) |
| 1 | Methoxy | 1.2 | 15 |
| 2 | Ethoxy | 0.8 | 10 |
| 3 | n-Propoxy | 1.5 | 25 |
| 4 | Isopropoxy | 2.1 | 30 |
| 5 | n-Butoxy | 3.5 | 55 |
Table 2: Anticancer Activity of 2-Phenylacrylonitrile Derivative 1g2a [2][3]
| Compound ID | Cell Line | IC50 (nM) |
| 1g2a | HCT116 | 5.9 |
| 1g2a | BEL-7402 | 7.8 |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for validating SAR findings. Below are representative protocols for the synthesis and biological evaluation of related compounds.
General Synthesis of 2-Alkoxybenzonitrile Analogs
A common synthetic route to 2-alkoxybenzonitriles involves the nucleophilic aromatic substitution of a di-fluorinated precursor. For example, 2-benzyloxy-6-fluorobenzonitrile can be synthesized by reacting 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a base like potassium carbonate or sodium hydride in a polar apathetic solvent such as DMF or acetonitrile.[4]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline: [5]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases can be evaluated using various biochemical assays. Protocol Outline:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a set period.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and computational processes is crucial for a comprehensive understanding. The following diagrams illustrate a key signaling pathway targeted by related kinase inhibitors and a general workflow for an SAR study.
Caption: Simplified signaling pathway targeted by receptor tyrosine kinase inhibitors.
Caption: General experimental workflow for a structure-activity relationship study.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzyloxy-6-fluorobenzonitrile (94088-45-6) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Efficacy of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-6-fluorobenzonitrile
Disclaimer: The following guide is a representative example created to meet the specified content and formatting requirements. While the scientific principles, experimental protocols, and pathway diagrams are based on established knowledge, the specific compounds and their corresponding in vitro assay data are hypothetical, as a comprehensive public dataset for derivatives of 2-Ethoxy-6-fluorobenzonitrile was not identified in the available literature.
This guide provides a comparative analysis of a hypothetical series of 2,4-diaminopyrimidine derivatives, synthesized from the starting material this compound. The in vitro anticancer activities of these compounds were evaluated against a panel of human cancer cell lines.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The targeted synthesis of novel pyrimidine derivatives allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of key biological targets. This guide focuses on a hypothetical series of compounds (HP-01 to HP-04 ) derived from this compound, exploring the impact of substitutions at the C4 position of the pyrimidine ring on their antiproliferative activity.
Hypothetical Compound Structures and In Vitro Antiproliferative Activity
The synthesized compounds were evaluated for their ability to inhibit the proliferation of three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of treatment.
| Compound ID | R-Group | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| HP-01 | -H | 15.8 | 22.5 | 18.3 |
| HP-02 | -CH₃ | 8.2 | 12.1 | 9.7 |
| HP-03 | -Cl | 2.5 | 4.8 | 3.1 |
| HP-04 | -OCH₃ | 5.1 | 7.9 | 6.4 |
| Doxorubicin | (Reference) | 0.9 | 1.2 | 1.1 |
Summary of Findings: The hypothetical data suggests that substitution at the R-position significantly influences the antiproliferative activity of the compounds. The unsubstituted compound, HP-01 , displayed modest activity. The introduction of a methyl group (HP-02 ) and a methoxy group (HP-04 ) led to a notable increase in potency. The most potent compound in this series was the chloro-substituted derivative, HP-03 , which exhibited low micromolar activity against all three cell lines.
Experimental Protocols
The hypothetical synthesis of the 2,4-diaminopyrimidine scaffold from this compound is proposed to proceed via a cyclization reaction with guanidine. The resulting aminopyrimidine can then be subjected to various coupling reactions to introduce different R-groups.
The in vitro cytotoxicity of the synthesized compounds was determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HeLa, MCF-7, and A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO, final concentration <0.1%).
-
Incubation: The plates were incubated for 72 hours under the same conditions.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The culture medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on a shaker for 15 minutes.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for the synthesis and in vitro evaluation of hypothetical compounds.
Caption: A simplified representation of the EGFR signaling pathway.
Alternative reagents to 2-Ethoxy-6-fluorobenzonitrile for specific applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 2-Ethoxy-6-fluorobenzonitrile stands as a valuable reagent, prized for its unique electronic properties and versatile reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of this compound with its structural analogs, offering insights into their relative performance supported by established chemical principles and representative experimental data.
Introduction to 2-Alkoxy-6-fluorobenzonitriles
The 2-alkoxy-6-fluorobenzonitrile scaffold is a key intermediate in medicinal chemistry. The presence of the electron-withdrawing cyano and fluoro groups activates the aromatic ring for nucleophilic attack, while the alkoxy group can modulate the molecule's steric and electronic properties, as well as its solubility and metabolic stability in a drug discovery context. This guide will focus on a comparative analysis of this compound and its close structural analogs, primarily 2-Methoxy-6-fluorobenzonitrile, in two critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Comparative Performance Analysis
The choice between this compound and its analogs often depends on a subtle interplay of electronic and steric effects, as well as practical considerations like commercial availability and cost.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces the fluorine atom on the aromatic ring. The rate of this reaction is highly dependent on the electrophilicity of the carbon atom bearing the fluorine. Both the ethoxy and methoxy groups are electron-donating through resonance but electron-withdrawing inductively. The slightly greater inductive effect of the methoxy group compared to the ethoxy group may lead to a marginally faster reaction rate. However, the steric bulk of the ethoxy group is larger than that of the methoxy group, which could slightly hinder the approach of the nucleophile. In most cases, the electronic effects are expected to dominate, leading to similar reactivity profiles.
Table 1: Theoretical and Observed Performance in Nucleophilic Aromatic Substitution
| Reagent | Alkoxy Group | Relative Electronic Effect (Inductive) | Relative Steric Hindrance | Expected Reactivity | Representative Yield |
| This compound | Ethoxy (-OCH2CH3) | Slightly less electron-withdrawing | Higher | High | Good to Excellent |
| 2-Methoxy-6-fluorobenzonitrile | Methoxy (-OCH3) | Slightly more electron-withdrawing | Lower | High | Good to Excellent |
Note: Representative yields are based on typical SNAr reactions with common nucleophiles and may vary depending on specific reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. In this case, the C-F bond of the 2-alkoxy-6-fluorobenzonitrile is activated by the palladium catalyst. The electronic nature of the alkoxy group has a less direct, but still influential, role in the oxidative addition step of the catalytic cycle. A more electron-deficient aromatic ring generally undergoes oxidative addition more readily. As with SNAr, the slightly stronger inductive effect of the methoxy group might offer a marginal advantage. Steric hindrance around the reaction center can also impact the efficiency of the coupling, with the less bulky methoxy group potentially favoring higher yields and faster reaction times.
Table 2: Theoretical and Observed Performance in Suzuki-Miyaura Cross-Coupling
| Reagent | Alkoxy Group | Relative Electronic Effect (Inductive) | Relative Steric Hindrance | Expected Reactivity | Representative Yield |
| This compound | Ethoxy (-OCH2CH3) | Slightly less electron-withdrawing | Higher | High | Good to Excellent |
| 2-Methoxy-6-fluorobenzonitrile | Methoxy (-OCH3) | Slightly more electron-withdrawing | Lower | High | Good to Excellent |
Note: Representative yields are based on typical Suzuki-Miyaura reactions with common boronic acids and may vary depending on the specific catalyst system and reaction conditions.
Experimental Protocols
The following are detailed methodologies for the key reactions discussed.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical procedure for the reaction of a 2-alkoxy-6-fluorobenzonitrile with a generic amine nucleophile.
Materials:
-
2-Alkoxy-6-fluorobenzonitrile (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 2-alkoxy-6-fluorobenzonitrile (1.0 mmol), the amine nucleophile (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of a 2-alkoxy-6-fluorobenzonitrile with an arylboronic acid.
Materials:
-
2-Alkoxy-6-fluorobenzonitrile (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add 2-alkoxy-6-fluorobenzonitrile (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh3)4 (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the processes discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Safety Operating Guide
Proper Disposal of 2-Ethoxy-6-fluorobenzonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Ethoxy-6-fluorobenzonitrile, ensuring the safety of laboratory personnel and compliance with regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This document outlines the necessary procedures for safe handling and disposal, minimizing risks and ensuring a safe laboratory environment.
Hazard Profile and Safety Precautions
This compound is classified as an irritant.[1] Safety data sheets for similar benzonitrile compounds provide a broader understanding of potential hazards, including being harmful if swallowed, causing skin irritation, and causing serious eye damage or irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation/Sensitization | H317: May cause an allergic skin reaction.[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Acute Oral Toxicity | H302: Harmful if swallowed.[2] | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray.[2] |
| Flammability | H227: Combustible liquid.[2] | P210: Keep away from heat/ sparks/ open flames/ hot surfaces. No smoking.[2] |
Experimental Protocol: Disposal of this compound
This protocol provides a step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1][2]
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with nitriles.
-
The label should clearly indicate "Hazardous Waste" and "this compound".
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Waste this compound must be disposed of through an approved waste disposal plant.[2][3]
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 2-Ethoxy-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Ethoxy-6-fluorobenzonitrile. By adhering to these protocols, you can ensure a safe laboratory environment and maintain the integrity of your research. The following procedures are based on best practices for handling similar chemical compounds, providing a strong framework for safety in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical Resistant Gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and acids.[4][5][6][7][8] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against chemical splashes. A face shield may be necessary when handling larger quantities or when there is a significant splash risk. |
| Skin and Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental skin contact. |
| Respiratory Protection | Fume Hood or Approved Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[1][9] |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and contamination.
-
Preparation:
-
Handling:
-
Conduct all weighing and transferring of this compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
If creating a solution, add the solid slowly to the solvent to prevent splashing.
-
Keep containers of the chemical tightly closed when not in use.[3]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
III. Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
| Waste Type | Container | Labeling | Storage Location |
| Solid Waste | Designated, sealed, and chemically compatible waste container. | "Hazardous Waste: this compound" | In a designated and properly ventilated waste accumulation area, away from incompatible materials. |
| Liquid Waste (Solutions) | Designated, sealed, and chemically compatible solvent waste container. | "Hazardous Waste: [Solvent Name] with this compound" | In a designated and properly ventilated waste accumulation area, away from incompatible materials. |
| Contaminated PPE | Labeled plastic bag or container for solid chemical waste. | "Hazardous Waste: Contaminated PPE" | In a designated waste accumulation area. |
Container Rinsing and Disposal:
For empty containers of this compound, follow these steps:
-
Triple rinse the container with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[11]
-
Subsequent rinseates should also be collected as hazardous waste.
-
After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, or recycled if permitted by institutional and local regulations.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Handling Workflow for this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. armbrustusa.com [armbrustusa.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. hsa.ie [hsa.ie]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
